5-Ethylthiazole-4-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQDSRGAGHUIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669226 | |
| Record name | 5-Ethyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864437-40-1 | |
| Record name | 5-Ethyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of 5-Ethylthiazole-4-carboxylic acid
The following technical guide provides an in-depth analysis of 5-Ethylthiazole-4-carboxylic acid , a specialized heterocyclic building block. This document is structured for researchers and drug development professionals, focusing on synthesis, reactivity, and pharmaceutical utility.
Chemical Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
This compound (CAS 864437-40-1 ) is a functionalized thiazole scaffold utilized primarily in the synthesis of bioactive small molecules. Unlike its more common isomer (4-methylthiazole-5-carboxylic acid), this compound features a specific substitution pattern—an ethyl group at the C5 position and a carboxylic acid at C4—imparting unique steric and electronic properties. It serves as a critical intermediate in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors , EP1 receptor antagonists , and various kinase inhibitors where the thiazole ring acts as a bioisostere for phenyl or pyridine rings.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is an off-white to pale yellow solid, characterized by the amphoteric nature typical of thiazole carboxylic acids.
| Property | Data |
| IUPAC Name | 5-Ethyl-1,3-thiazole-4-carboxylic acid |
| CAS Registry Number | 864437-40-1 |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| SMILES | CCC1=C(N=CS1)C(=O)O |
| InChI Key | DUOANANYKYXIQY-UHFFFAOYSA-N |
| Predicted pKa | ~3.4 (COOH), ~2.5 (Thiazole N) |
| LogP (Predicted) | ~1.3 |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (unless pH > 5) |
| Appearance | Crystalline powder (White to pale yellow) |
Synthetic Methodology: The Modified Hantzsch-Sandmeyer Route
While direct Hantzsch synthesis using thioformamide is theoretically possible, thioformamide is unstable and difficult to handle. The most robust, scalable, and "trustworthy" protocol involves a Hantzsch cyclization with thiourea followed by a Sandmeyer-type deamination . This ensures high regioselectivity for the 5-ethyl-4-carboxy isomer.
Step 1: Bromination of Ethyl 2-oxopentanoate
To achieve the 4-carboxy-5-ethyl substitution pattern, the starting material must be an
-
Reagents: Ethyl 2-oxopentanoate, Bromine (
), Chloroform ( ). -
Protocol:
-
Dissolve Ethyl 2-oxopentanoate (1.0 eq) in
at 0°C. -
Add
(1.0 eq) dropwise. The enolization at C3 directs bromination to the -carbon relative to the ester, but to the ketone. -
Critical Check: Monitor decolorization of bromine.
-
Product: Ethyl 3-bromo-2-oxopentanoate.
-
Step 2: Hantzsch Cyclization
-
Reagents: Thiourea, Ethanol (reflux).
-
Mechanism: The sulfur atom of thiourea attacks the brominated C3 (displacing Br), and the nitrogen attacks the C2 ketone.
-
Protocol:
-
Suspend Thiourea (1.1 eq) in Ethanol.
-
Add Ethyl 3-bromo-2-oxopentanoate dropwise.
-
Reflux for 2–4 hours.
-
Result: Ethyl 2-amino-5-ethylthiazole-4-carboxylate hydrobromide.
-
Step 3: Deamination (Sandmeyer Reaction)
To remove the amino group at C2 and yield the unsubstituted thiazole.
-
Reagents:
-Butyl Nitrite ( -BuONO), THF (or ). -
Protocol:
-
Dissolve the 2-amino ester in anhydrous THF.
-
Add
-BuONO (1.5 eq) dropwise at 60°C. -
The diazonium intermediate forms and undergoes radical homolysis/hydrogen abstraction from the solvent (or added hypophosphorous acid source).
-
Product: Ethyl 5-ethylthiazole-4-carboxylate.
-
Step 4: Hydrolysis
-
Reagents: LiOH or NaOH, THF/Water.
-
Protocol: Standard saponification yields the free acid This compound .
Visualizing the Synthesis Logic
Figure 1: Step-wise synthetic pathway ensuring correct regioisomer formation.
Reactivity & Functionalization
The this compound scaffold offers three distinct vectors for chemical modification, essential for medicinal chemistry SAR (Structure-Activity Relationship) studies.
A. Carboxylic Acid Activation (C4 Position)
The C4-carboxylic acid is sterically accessible but electronically influenced by the adjacent thiazole nitrogen.
-
Amide Coupling: Standard coupling reagents (HATU, EDC/HOBt) work efficiently.
-
Note: The adjacent ring nitrogen can occasionally form N-acylurea byproducts; pre-activation with HATU/DIPEA is recommended.
-
-
Reduction: Reduction to the alcohol (using
) provides the 4-hydroxymethyl-5-ethylthiazole , a precursor for ether linkages.
B. C2-Proton Acidity (C-H Activation)
The C2 position (between S and N) is the most acidic proton on the ring.
-
Lithiation: Treatment with
-BuLi at -78°C generates the C2-lithio species. -
Electrophile Trapping: This species can be reacted with aldehydes, ketones, or halogens to introduce diversity at the C2 position without rebuilding the ring.
C. Thiazole Ring Electronics
The thiazole ring is electron-deficient (
-
Oxidation: The sulfur atom can be oxidized to the sulfoxide/sulfone using
-CPBA, though this destroys aromaticity and is rare in drug design. -
Salt Formation: The pyridine-like nitrogen can form stable hydrochloride salts, improving water solubility for formulation.
Pharmaceutical Applications
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Recent patent literature highlights the use of this compound derivatives as inhibitors of DHODH, an enzyme critical for de novo pyrimidine biosynthesis.[1]
-
Mechanism: The thiazole acid is coupled to a biphenyl or bi-aryl amine. The carboxylic acid moiety often anchors the molecule within the enzyme's active site via hydrogen bonding or salt bridges.
-
Significance: DHODH inhibitors are validated targets for autoimmune diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis) and oncology (AML).
EP1 Receptor Antagonists
Derivatives of this scaffold (often retaining the ethyl group for hydrophobic pocket filling) act as antagonists for the Prostaglandin E2 receptor 1 (EP1).[2]
-
Role: The 5-ethyl group provides a specific steric bulk that fits into the lipophilic sub-pocket of the GPCR, enhancing selectivity over EP2/EP3 subtypes.
Kinase Inhibitor Scaffolds
The thiazole-4-amide motif is a privileged structure in kinase inhibition (e.g., Dasatinib uses a thiazole). The 5-ethyl group restricts rotation of the amide bond, potentially locking the inhibitor into a bioactive conformation (atropisomerism control).
Experimental Protocol: Amide Coupling (General Procedure)
To validate the utility of this core, the following protocol describes coupling this compound with a primary amine (
-
Preparation: Charge a reaction vial with This compound (1.0 eq), HATU (1.2 eq), and anhydrous DMF (concentration ~0.2 M).
-
Activation: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. The solution should turn slightly yellow.
-
Coupling: Add the amine (
, 1.1 eq). -
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Expect
peak of Product). -
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. Dry over . -
Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
References
-
PubChem . (2025).[3][4] 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid (Precursor Data). Retrieved from [Link]
- Google Patents. (2021). WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors.
- Google Patents. (2010). US 2010/0029690 A1 - Nitrogen-containing heterocyclic compounds (EP1 Antagonists).
- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie.
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An In-depth Technical Guide to 4-Ethyl-1,3-thiazole-5-carboxylic Acid: Physicochemical Properties, Synthesis, and Potential Applications
A Note on Nomenclature: Initial searches for "5-Ethylthiazole-4-carboxylic acid" did not yield significant results for a compound with this specific substitution pattern. However, substantial information is available for its structural isomer, 4-Ethyl-1,3-thiazole-5-carboxylic acid . This guide will focus on the latter compound, CAS 126889-07-4, which is commercially available and more extensively documented in chemical literature. It is plausible that the initial query contained a nomenclatural error, and this document aims to provide the most relevant and accurate information available for the closely related, documented compound.
Core Physicochemical Properties
4-Ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 5-position. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a key structural motif in numerous biologically active molecules and pharmaceuticals.[1][2]
| Property | Value | Source |
| Molecular Formula | C6H7NO2S | [3][4] |
| Molecular Weight | 157.19 g/mol | |
| CAS Number | 126889-07-4 | [3][4] |
| Canonical SMILES | CCC1=C(C(=O)O)SC=N1 | [4] |
| InChI Key | JUJNNKYDFBHNOW-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥95% | [3] |
Synthesis and Mechanistic Insights
While specific, detailed industrial synthesis routes for 4-ethyl-1,3-thiazole-5-carboxylic acid are proprietary, a general and plausible synthetic approach can be extrapolated from established methods for preparing substituted thiazole-5-carboxylates. The Hantzsch thiazole synthesis is a cornerstone in this field, and a modified version is often employed for the creation of such derivatives.
A likely synthetic pathway would involve the condensation of a thioamide with an α-haloketone or a related derivative. For 4-ethyl-1,3-thiazole-5-carboxylic acid, a plausible route could start from ethyl 2-chloroacetoacetate, which is a common precursor in the synthesis of thiazoles.[5]
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of 4-ethyl-1,3-thiazole-5-carboxylic acid.
Step-by-Step Methodology (Generalized)
-
Cyclization: The synthesis would likely commence with the reaction of an ethyl 2-halo-3-oxopentanoate (the halogen being chlorine or bromine) with thioformamide. This reaction is a variation of the Hantzsch thiazole synthesis. The nucleophilic sulfur of the thioformamide attacks the carbon bearing the halogen, followed by an intramolecular condensation between the nitrogen of the thioamide and the ketone carbonyl, leading to the formation of the thiazole ring. This step would yield the ethyl ester of the target molecule, ethyl 4-ethylthiazole-5-carboxylate.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide, in a mixture of water and a co-solvent like ethanol.
-
Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the desired 4-ethyl-1,3-thiazole-5-carboxylic acid. The solid product can then be isolated by filtration, washed with cold water to remove any remaining salts, and dried.
Analytical Characterization
A comprehensive analysis of 4-ethyl-1,3-thiazole-5-carboxylic acid would involve a suite of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl group, a singlet for the proton on the thiazole ring, and a broad singlet for the carboxylic acid proton, which would typically appear downfield (10-12 ppm) and would be exchangeable with D₂O.[6]
-
¹³C NMR: The carbon NMR would show distinct signals for the two carbons of the ethyl group, the two sp² carbons of the thiazole ring, and the carbonyl carbon of the carboxylic acid, which would be significantly deshielded (in the range of 160-180 ppm).[6]
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹).[6]
Applications in Drug Discovery and Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[1][7] These include antimicrobial, anti-inflammatory, anticancer, and antihypertensive agents.[7] The carboxylic acid functional group can act as a key binding motif to biological targets or serve as a handle for further chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Potential Therapeutic Areas
Caption: Potential drug discovery applications of 4-ethyl-1,3-thiazole-5-carboxylic acid.
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of various inflammatory targets. The carboxylic acid moiety can mimic the functionality of endogenous ligands for certain receptors or enzymes involved in the inflammatory cascade.
-
Antimicrobial Agents: The thiazole ring is a component of some antibiotics. Novel derivatives are continually being explored for their potential to combat drug-resistant bacteria and fungi.
-
Anticancer Therapeutics: Substituted thiazoles have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[8] For instance, some thiazole carboxamides have been evaluated as c-Met kinase inhibitors for cancer treatment.[9] The ethyl and carboxylic acid groups on the thiazole ring of 4-ethyl-1,3-thiazole-5-carboxylic acid could be crucial for its interaction with the active site of target proteins.
The versatility of the thiazole ring and the reactivity of the carboxylic acid group make 4-ethyl-1,3-thiazole-5-carboxylic acid a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.
References
- A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences.
- Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses.
- 4-Methylthiazole-5-carboxylic acid synthesis. ChemicalBook.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules.
- Supporting inform
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- 4-ethyl-1,3-thiazole-5-carboxylic acid | 126889-07-4. Sigma-Aldrich.
- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxyl
- 4-ETHYLTHIAZOLE-5-CARBOXYLIC ACID. Fluorochem.
- 4-ethyl-1,3-thiazole-5-carboxylic acid. MySkinRecipes.
- 4-ethyl-1,3-thiazole-5-carboxylic acid. Sigma-Aldrich.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- 4-Ethyl-1,3-thiazole-5-carboxylic acid. Merck.
- Thiazole Ring—A Biologically Active Scaffold. Molecules.
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- ethyl 4-methyl-1,3-thiazole-5-carboxyl
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
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- 4. fluorochem.co.uk [fluorochem.co.uk]
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Navigating the Solubility Landscape of 5-Ethylthiazole-4-carboxylic Acid: A Technical Guide for Drug Development Professionals
Abstract
5-Ethylthiazole-4-carboxylic acid is a heterocyclic compound of increasing interest within pharmaceutical research and development, serving as a key building block for novel therapeutic agents. A thorough understanding of its solubility profile in various organic solvents is paramount for successful synthesis, purification, formulation, and preclinical evaluation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. In the absence of extensive public solubility data, this document emphasizes the underlying physicochemical principles and provides detailed, field-proven methodologies for both thermodynamic and kinetic solubility assessment.
Introduction: The Significance of this compound in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, its aromatic nature, and its metabolic stability make it a valuable component in drug design.[1] The introduction of an ethyl group at the 5-position and a carboxylic acid at the 4-position of the thiazole ring creates a molecule—this compound—with a unique combination of lipophilic and hydrophilic character. This balance is critical for its pharmacokinetic and pharmacodynamic properties. A comprehensive grasp of its solubility is not merely an academic exercise; it is a critical prerequisite for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for achieving high yield and purity.
-
Formulation Development: Developing viable dosage forms, from oral solids to parenteral solutions, hinges on understanding the compound's solubility. Poor solubility can severely limit a drug's bioavailability.[2]
-
Preclinical Studies: In vitro and in vivo assays require the compound to be in solution to ensure accurate and reproducible results.[3]
This guide will equip the reader with the foundational knowledge and practical protocols to navigate the solubility challenges associated with this compound.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound in a given organic solvent is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational predictive tool.
Physicochemical Properties of this compound
While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its constituent parts and related analogs.
| Property | Predicted Value/Comment | Influence on Solubility |
| Molecular Formula | C₆H₇NO₂S | - |
| Molecular Weight | 157.19 g/mol | A moderate molecular weight, not expected to be a primary limiting factor for solubility. |
| pKa | ~3-4 (Predicted) | The carboxylic acid group is acidic. In protic solvents, its protonated state will influence hydrogen bonding. In basic solvents, it can deprotonate to form a more soluble salt. |
| logP (Predicted) | ~1.5 - 2.5 | The combination of the aromatic thiazole ring and the ethyl group suggests moderate lipophilicity, which is crucial for solubility in organic solvents.[4] |
| Hydrogen Bond Donors | 1 (from -COOH) | Can donate a hydrogen bond, favoring solubility in hydrogen bond accepting solvents (e.g., alcohols, DMSO). |
| Hydrogen Bond Acceptors | 3 (N and two O atoms) | Can accept hydrogen bonds, promoting solubility in protic solvents like alcohols. |
The Role of the Solvent
Organic solvents can be broadly categorized based on their polarity, proticity (ability to donate a hydrogen bond), and hydrogen bond accepting capability.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid moiety, this compound is expected to exhibit good solubility in these solvents through strong hydrogen bonding interactions.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar and can accept hydrogen bonds but do not donate them. The compound is predicted to have good to moderate solubility in solvents like DMSO and DMF, which are excellent hydrogen bond acceptors. Solubility in acetonitrile and acetone may be more limited.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and lack the ability to form strong hydrogen bonds. The nonpolar ethyl group and thiazole ring will contribute to some solubility, but the highly polar carboxylic acid group will significantly limit it. Therefore, poor solubility is expected in these solvents.
Predictive Solubility Profile
Based on the principles outlined above, the following table provides a predicted qualitative solubility profile for this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the carboxylic acid and the solvent's hydroxyl group. |
| Polar Aprotic | DMSO, DMF | High to Moderate | Strong hydrogen bond accepting ability of the solvent interacts favorably with the carboxylic acid proton. |
| Acetonitrile, Acetone | Moderate to Low | Weaker interactions compared to DMSO and DMF. | |
| Nonpolar | Hexane, Toluene | Low | The polar carboxylic acid group dominates, leading to poor interaction with the nonpolar solvent. |
| Ethers | Diethyl Ether, THF | Low | Limited polarity and hydrogen bonding capability. |
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but experimental determination is essential for accurate, quantitative data. The two most common methods are the determination of thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is the most accurate measure and is critical for formulation and biopharmaceutical classification.[2] The shake-flask method is the gold standard for this determination.[3]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3] Periodic visual inspection for the persistence of solid material is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., PTFE) is highly recommended.
-
Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][6] A calibration curve prepared from known concentrations of the compound is required for accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).[7] While it can overestimate true thermodynamic solubility, it is a valuable tool for quickly ranking compounds.[8][9]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the desired organic solvent to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent in each well to reach the desired final concentration. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effects.[8]
-
Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with shaking.
-
Precipitate Detection/Separation: The amount of precipitation can be measured directly using turbidimetry (nephelometry). Alternatively, the plate can be filtered to separate the precipitate.
-
Quantification: The concentration of the compound remaining in the filtrate is then determined by HPLC-UV or UV-Vis spectroscopy.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Future Directions
While specific quantitative solubility data for this compound in organic solvents remains to be broadly published, a robust predictive framework based on its physicochemical properties can guide solvent selection. This guide provides the theoretical foundation and detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility. By employing these methods, researchers can generate the critical data needed to accelerate their research and development efforts, from optimizing synthetic routes to designing effective formulations. It is recommended that this systematic approach to solubility assessment be integrated early in the development lifecycle of any new chemical entity, including derivatives of this compound, to mitigate risks associated with poor solubility and enhance the probability of success.
References
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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ACS Omega. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. [Link]
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Wikipedia. Thiazole. [Link]
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Research and Reviews. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]
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An In-Depth Technical Guide to the Thermodynamic Properties of Thiazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword
Thiazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their biological activity is intrinsically linked to their physicochemical properties, among which thermodynamic parameters play a pivotal, yet often underexplored, role. Understanding the energetic landscape of these molecules—their stability, solubility, and binding affinities—is paramount for rational drug design, formulation development, and ensuring therapeutic efficacy.
This guide serves as a comprehensive technical resource for researchers navigating the thermodynamic characterization of thiazole carboxylic acid derivatives. Recognizing the current scarcity of a centralized, extensive experimental database for this specific compound class, this document emphasizes the methodologies and analytical reasoning required to obtain and interpret thermodynamic data. We will delve into the foundational thermodynamic principles, explore state-of-the-art experimental techniques, and showcase the predictive power of computational chemistry. By integrating established protocols with theoretical insights, this guide aims to empower scientists to build a robust understanding of their molecules of interest, paving the way for more efficient and effective drug development.
The Thermodynamic Imperative in Drug Development
The journey of a drug molecule from a laboratory curiosity to a clinical success is fraught with challenges, many of which are governed by thermodynamics. Key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) dictate the spontaneity and extent of virtually all biopharmaceutical processes.
-
Solubility and Dissolution: The bioavailability of an orally administered drug is often limited by its solubility. The dissolution process is governed by the Gibbs free energy of solution (ΔGsol), which is a function of the enthalpy and entropy of solution. A favorable (negative) ΔGsol is essential for achieving adequate drug concentration at the site of absorption.
-
Target Binding: The therapeutic effect of a drug is initiated by its binding to a biological target, typically a protein. The binding affinity, quantified by the dissociation constant (Kd) or association constant (Ka), is directly related to the Gibbs free energy of binding (ΔGbind). A comprehensive understanding of the enthalpic and entropic contributions to binding can guide lead optimization efforts.
-
Polymorphism and Stability: Solid-state properties are critical for drug formulation and stability. Different crystalline forms, or polymorphs, of a drug can exhibit distinct thermodynamic stabilities, melting points, and solubilities. Characterizing the thermodynamics of phase transitions is crucial for selecting the optimal solid form for development.[2]
Foundational Thermodynamic Properties of Thiazole Carboxylic Acid Derivatives
The thermodynamic characterization of a thiazole carboxylic acid derivative involves determining several key parameters that describe its energetic state in various phases.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability. While experimental data for thiazole carboxylic acid derivatives are not extensively tabulated, values can be determined experimentally through combustion calorimetry or predicted using computational methods. For comparison, experimental data for related heterocyclic carboxylic acids, such as pyridine and thiophene derivatives, provide valuable benchmarks.[3][4]
Gibbs Free Energy of Formation (ΔGf°)
The standard Gibbs free energy of formation indicates the spontaneity of the formation of a compound from its elements. It is related to the enthalpy and entropy of formation by the Gibbs-Helmholtz equation:
ΔGf° = ΔHf° - TΔSf°
A negative ΔGf° signifies a thermodynamically stable molecule.
Entropy (S°)
Entropy is a measure of the disorder or randomness of a system. The standard molar entropy of a compound can be determined experimentally from heat capacity measurements down to absolute zero or calculated using statistical mechanics based on molecular parameters.
Phase Transitions: Fusion and Sublimation
The solid-state behavior of thiazole carboxylic acid derivatives is critical for their formulation.
-
Enthalpy of Fusion (ΔHfus): The energy required to convert one mole of a solid to a liquid at its melting point. This is readily measured by Differential Scanning Calorimetry (DSC).
-
Enthalpy of Sublimation (ΔHsub): The energy required to convert one mole of a solid directly to a gas. It can be determined from vapor pressure measurements as a function of temperature. The enthalpy of sublimation is a key parameter in understanding solid-state stability and intermolecular interactions.[5]
Solvation Thermodynamics
The behavior of a drug molecule in solution is governed by its interactions with the solvent.
-
Gibbs Free Energy of Solvation (ΔGsolv): The change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent. It is a crucial determinant of solubility.
-
Enthalpy of Solution (ΔHsol): The heat absorbed or released when a solute dissolves in a solvent. This can be measured directly using solution calorimetry.
Experimental Determination of Thermodynamic Properties
A multi-technique approach is essential for a comprehensive thermodynamic characterization of thiazole carboxylic acid derivatives.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique in thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for studying thermal transitions.
Applications for Thiazole Carboxylic Acid Derivatives:
-
Determination of melting point and enthalpy of fusion.
-
Identification and characterization of polymorphs.[2]
-
Assessment of sample purity.
-
Studying drug-excipient compatibility.
Experimental Protocol: DSC Analysis of a Thiazole Carboxylic Acid Derivative
-
Sample Preparation: Accurately weigh 3-5 mg of the finely powdered sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during the experiment. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
Use an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).
Diagram of a DSC Workflow
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It is particularly useful for assessing thermal stability and decomposition pathways.[7]
Applications for Thiazole Carboxylic Acid Derivatives:
-
Determination of decomposition temperature.
-
Quantification of residual solvents or water content.
-
Studying the kinetics of decomposition.
Experimental Protocol: TGA of a Thiazole Carboxylic Acid Derivative
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).[8]
-
Instrument Setup: Place the pan onto the TGA balance mechanism within the furnace.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected.
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of a significant mass loss indicates the decomposition temperature.
Diagram of a TGA Workflow
Caption: Workflow for TGA analysis.
Solution Calorimetry
Solution calorimetry directly measures the enthalpy change (ΔHsol) upon dissolution of a substance in a solvent.[8] This is a powerful technique for understanding solute-solvent interactions.
Experimental Protocol: Determination of Enthalpy of Solution
-
Calorimeter Preparation: Add a precise volume of the desired solvent to the calorimeter reaction vessel and allow it to reach thermal equilibrium.
-
Sample Preparation: Accurately weigh a small amount of the thiazole carboxylic acid derivative and seal it in a glass ampoule.
-
Thermal Equilibration: Submerge the ampoule in the solvent within the calorimeter and wait for the entire system to reach a stable baseline temperature.
-
Initiation of Dissolution: Break the ampoule to initiate the dissolution process.
-
Temperature Monitoring: Record the temperature change of the solution until a stable final temperature is reached.
-
Data Analysis: The enthalpy of solution is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of substance dissolved.
Diagram of a Solution Calorimetry Workflow
Caption: Workflow for solution calorimetry.
Computational Thermochemistry: A Predictive Powerhouse
In the absence of extensive experimental data, computational chemistry provides a robust framework for predicting the thermodynamic properties of thiazole carboxylic acid derivatives.[9]
Quantum Chemical Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to calculate the gas-phase enthalpy of formation with high accuracy.[5] By combining these gas-phase values with calculated or experimentally-derived enthalpies of sublimation, condensed-phase enthalpies of formation can be estimated.
Conceptual Workflow for Computational Enthalpy of Formation:
-
Geometry Optimization: The 3D structure of the thiazole carboxylic acid derivative is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
-
Energy Calculation: A high-level single-point energy calculation is performed.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the behavior of thiazole carboxylic acid derivatives in solution and can be used to calculate the free energy of solvation.[10][11]
Conceptual Workflow for Solvation Free Energy Calculation:
-
System Setup: A simulation box is created containing one or more solute molecules and a large number of explicit solvent molecules.
-
Equilibration: The system is allowed to equilibrate at the desired temperature and pressure.
-
Production Run: A long simulation is run to sample the conformational space of the system.
-
Free Energy Calculation: The solvation free energy is calculated using methods such as thermodynamic integration or free energy perturbation.
Diagram of Computational and Experimental Synergy
Caption: Synergy between experimental and computational methods.
Data Summary and Comparative Analysis
While a comprehensive experimental dataset for thiazole carboxylic acid derivatives is still emerging, we can compile available data and draw comparisons with structurally related compounds to infer trends.
Table 1: Selected Thermodynamic and Physical Properties of Heterocyclic Carboxylic Acids
| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Sublimation (kJ/mol) |
| Thiazole-4-carboxylic acid | 195-199[12] | Data not available | Data not available |
| 2-Methylthiazole-5-carboxylic acid | 209-213[13] | Data not available | Data not available |
| Pyridine-3-carboxylic acid (Nicotinic acid) | 236.6 | 28.5[14] | 103.5[14] |
| Thiophene-2-carboxylic acid | 125-127[15] | Data not available | 98.6 (for 3-methyl derivative)[4] |
Note: The lack of comprehensive data for thiazole carboxylic acid derivatives highlights the need for further experimental investigation.
The melting point of thiazole-4-carboxylic acid is significantly higher than that of thiophene-2-carboxylic acid, suggesting stronger intermolecular interactions in the crystal lattice, likely due to the presence of the nitrogen atom and potential for hydrogen bonding.
Conclusion and Future Outlook
The thermodynamic properties of thiazole carboxylic acid derivatives are of paramount importance for the successful development of new pharmaceuticals. This guide has outlined the key thermodynamic parameters, detailed the experimental and computational methodologies for their determination, and highlighted the current landscape of available data.
It is evident that while powerful techniques exist for the characterization of these compounds, there is a clear need for a more systematic and comprehensive experimental investigation to build a robust thermodynamic database. Such a database would be an invaluable resource for the medicinal chemistry community, enabling more accurate predictions of drug-like properties and facilitating the rational design of next-generation therapeutics.
Future efforts should focus on:
-
Systematic experimental determination of the enthalpies of formation, fusion, and sublimation for a diverse range of thiazole carboxylic acid derivatives.
-
Comprehensive studies on the solubility and solvation thermodynamics of these compounds in various pharmaceutically relevant solvents.
-
Further development and validation of computational models to accurately predict the thermodynamic properties of this important class of molecules.
By embracing a synergistic approach that combines experimental rigor with computational power, the scientific community can unlock a deeper understanding of the thermodynamic landscape of thiazole carboxylic acid derivatives, ultimately accelerating the discovery and development of new medicines.
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An In-depth Technical Guide to the pKa of 5-Ethylthiazole-4-carboxylic Acid: Theoretical Insights and Practical Determination
Abstract
Introduction: The Critical Role of pKa in Drug Development
The ionization state of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[2][3] The pKa value, which describes the pH at which a molecule is 50% ionized, governs key properties such as solubility, membrane permeability, and binding interactions with its biological target.[1][2] Thiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] Understanding the pKa of substituted thiazole carboxylic acids, such as 5-Ethylthiazole-4-carboxylic acid, is therefore essential for the rational design and optimization of new therapeutic agents.
Theoretical Considerations: Factors Influencing the Acidity of this compound
The acidity of this compound is primarily determined by the dissociation of the carboxylic acid proton. The pKa of this functional group is modulated by the electronic properties of the thiazole ring and the nature of its substituents.
2.1 The Thiazole Ring: An Electron-Withdrawing Heterocycle
The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. Due to the electronegativity of these heteroatoms, the thiazole ring generally acts as an electron-withdrawing group, which stabilizes the carboxylate anion formed upon deprotonation and thus increases the acidity (lowers the pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid.
2.2 Substituent Effects: The Role of the Ethyl Group
The ethyl group at the 5-position of the thiazole ring is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature would be expected to slightly destabilize the carboxylate anion, thereby decreasing the acidity and leading to a slightly higher pKa value compared to the unsubstituted thiazole-4-carboxylic acid.
2.3 Expected pKa Range
While an exact experimental value for this compound is not available, we can estimate its pKa based on data for related compounds. The pKa of the parent thiazole ring's conjugate acid is approximately 2.5, indicating its weak basicity. For comparison, the pKa of thiazole-4-carboxylic acid can be inferred from related structures and computational predictions. For instance, a predicted pKa for thiazole-4-carboxaldehyde is around 0.51, though this is for the aldehyde and not the carboxylic acid.[7] More relevantly, the pKa of various carboxylic acids are well-documented and typically fall in the range of 2-5 for aromatic and heteroaromatic carboxylic acids.[8][9] Given the electron-withdrawing nature of the thiazole ring and the slight electron-donating effect of the ethyl group, the pKa of this compound is anticipated to be in the range of 3-5.
Experimental Determination of pKa
Several robust experimental techniques are available for the precise determination of pKa values. The choice of method often depends on the compound's properties, such as solubility and chromophoric character, as well as the available equipment.[10][11]
3.1 Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[3][12][13] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[3][13] The pKa is determined from the inflection point of the resulting titration curve.[3][13]
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.
-
Prepare a solution of the this compound at a concentration of at least 10⁻⁴ M in deionized water.[12][13] If solubility is an issue, a co-solvent such as methanol may be used, but the pKa value will be specific to that solvent system.[12]
-
Prepare a 0.15 M solution of potassium chloride to maintain constant ionic strength.[13]
-
-
Instrument Calibration:
-
Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[13]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To ensure an inert atmosphere and prevent interference from dissolved carbon dioxide, purge the solution with nitrogen gas.[13]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
Record the pH reading after each addition, allowing the solution to equilibrate.
-
Continue the titration until the pH has stabilized well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point where the pH is equal to the pKa.[13]
-
Caption: Workflow for pKa determination by potentiometric titration.
3.2 UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore close to the ionization center, resulting in a change in the UV-Vis absorption spectrum as a function of pH.[10][14] It requires a smaller amount of sample compared to potentiometric titration.[10]
The method involves preparing a series of solutions of the compound in buffers of varying, known pH values.[10] The absorbance spectra are recorded for each solution, and the pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH.[10][14]
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Comprehensive Safety & Handling Guide: 5-Ethylthiazole-4-carboxylic acid
This technical guide provides an in-depth safety and handling analysis of 5-Ethylthiazole-4-carboxylic acid (CAS: 864437-40-1). It is designed for researchers utilizing this compound as a heterocyclic building block in medicinal chemistry, specifically for fragment-based drug discovery (FBDD) or scaffold diversification.
Chemical Identity & Characterization
Before handling, verification of the chemical identity is paramount to ensure protocol specificity.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 864437-40-1 |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Structure Description | Thiazole ring substituted at position 5 with an ethyl group and position 4 with a carboxylic acid.[1][2][3][4][5][6][7][8][9] |
| Physical State | Solid (typically white to off-white powder/amorphous solid). |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water (pH dependent). |
| Acidity (pKa) | ~3.5–4.0 (Carboxylic acid moiety); Thiazole N is weakly basic (pKa ~2.5). |
Hazard Identification & Risk Assessment (GHS)
Rationale: While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 4-methylthiazole-5-carboxylic acid, 2-chloro-5-ethylthiazole-4-carboxylic acid) exhibit consistent hazard profiles. We apply a Read-Across Risk Assessment to establish a "Safety First" baseline.
GHS Classification (Predicted/Read-Across)
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Logic
The thiazole ring is metabolically active (potential for ring opening or S-oxidation), and the carboxylic acid function contributes to local tissue irritation.
Visualized Safety Decision Logic
The following diagram illustrates the decision matrix for PPE selection and handling based on the compound's physical state and hazards.
Figure 1: Risk-based decision matrix for PPE selection and engineering controls.
Handling, Storage, & Stability
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent slow decarboxylation or oxidation of the sulfur.
-
Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) . Moisture can catalyze the degradation of the carboxylic acid functionality or hydrate the thiazole ring.
-
Container: Amber glass vials (light protection) with Teflon-lined caps.
Stability Data
| Stressor | Stability Rating | Observation/Mechanism |
| Hydrolysis | Stable | The thiazole ring is generally stable to aqueous hydrolysis at neutral pH. |
| Oxidation | Moderate Risk | Thiazole sulfur can oxidize to sulfoxides/sulfones under strong oxidative conditions. |
| Heat | Heat Sensitive | Avoid prolonged heating >80°C without activation; risk of decarboxylation. |
Experimental Workflow Integration
Researchers typically use this compound as an acylating agent. The carboxylic acid must be activated for amide coupling.
Safe Activation Protocol (Self-Validating)
-
Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF. Validation: Solution should be clear. Turbidity indicates moisture or impurities.
-
Base Addition: Add 2.0 eq DIPEA. Validation: Mild exotherm may occur (acid-base neutralization).
-
Coupling Agent: Add 1.1 eq HATU or EDC/HOBt. Validation: Color change (often yellowing) indicates active ester formation.
Synthesis Workflow Diagram
This workflow minimizes exposure risk while maximizing coupling efficiency.
Figure 2: Safe synthesis workflow for amide coupling using this compound.
Emergency Response & Toxicology
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[10] The acidic nature can cause corneal damage. Seek medical attention.
-
Skin Contact: Wash with soap and water.[5][7][9][10] Thiazoles can penetrate skin; monitor for systemic signs (nausea, dizziness).
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of acidic material).[9]
Firefighting Measures
-
Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9]
-
Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (COx) , Nitrogen oxides (NOx) , and Sulfur oxides (SOx) . Firefighters must wear SCBA.
Toxicological Endpoints (Predicted)
-
Acute Toxicity (Oral): Estimated LD50 < 2000 mg/kg (Rat). Basis: Analogous thiazole compounds.
-
Sensitization: No specific data available, but treat as a potential sensitizer due to reactive heterocyclic nature.
Ecological Impact & Disposal
-
Ecotoxicity: Thiazoles are often poorly biodegradable. Do not allow undiluted product to reach ground water.[5]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize SOx/NOx). Do not dispose of down the drain.
References
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PubChem. Compound Summary: 2-chloro-5-ethyl-1,3-thiazole-4-carboxylic acid (Analog). National Library of Medicine. Retrieved Feb 16, 2026. Link
-
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-
Sigma-Aldrich. Safety Data Sheet: 4-Methylthiazole-5-carboxylic acid (Structural Analog). Merck KGaA. Retrieved Feb 16, 2026. Link
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Google Patents. Patent WO2021070132A1: Bi-aryl dihydroorotate dehydrogenase inhibitors (Synthesis Context). Retrieved Feb 16, 2026. Link
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Unlocking the Therapeutic Promise of 5-Ethylthiazole-4-carboxylic Acid: A Technical Guide to Investigating its Biological Activity Potential
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 5-Ethylthiazole-4-carboxylic acid . While direct studies on this compound are scarce, its structural features suggest significant therapeutic potential. This document provides a comprehensive roadmap for the synthesis, in vitro, and in vivo evaluation of this compound, drawing upon established methodologies for analogous thiazole-containing compounds. We will delve into the rationale behind experimental choices, propose potential mechanisms of action, and provide detailed, actionable protocols to empower researchers in unlocking the therapeutic value of this promising molecule.
Introduction: The Thiazole Moiety - A Privileged Scaffold in Drug Discovery
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active molecules.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in the design of novel therapeutic agents.[3] Thiazole derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to:
-
Anti-inflammatory: Certain thiazole derivatives have shown potent anti-inflammatory effects, often comparable to standard drugs like indomethacin.[5][6]
-
Anticancer: A significant number of thiazole-containing compounds exhibit cytotoxic activity against various cancer cell lines, with some progressing to clinical use.[7][8][9][10]
-
Antimicrobial: The thiazole ring is a key component in some antimicrobial agents.[11]
The presence of a carboxylic acid group at the 4-position and an ethyl group at the 5-position of the thiazole ring in This compound presents an intriguing chemical entity. The carboxylic acid moiety can act as a crucial pharmacophore, potentially interacting with biological targets through hydrogen bonding or ionic interactions. The ethyl group, on the other hand, can influence the compound's lipophilicity and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties and target binding affinity.
This guide will outline a systematic approach to investigate the biological potential of this compound, focusing primarily on its anti-inflammatory and anticancer properties, given the prevalence of these activities within the thiazole class.
Synthesis of this compound
A robust and efficient synthesis is the first critical step in the evaluation of any novel compound. The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring and can be adapted for our target molecule.[12][13][14][15]
Proposed Synthetic Pathway
The proposed synthesis involves a one-pot, three-component reaction, which is an environmentally benign and efficient approach.[12]
Diagram: Proposed Synthesis of this compound
Caption: Proposed Hantzsch synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
Ethyl 2-chloropropionylacetate
-
Thioformamide
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Cyclization:
-
In a round-bottom flask, dissolve ethyl 2-chloropropionylacetate (1 equivalent) and thioformamide (1.1 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ethyl 5-ethylthiazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the purified ethyl 5-ethylthiazole-4-carboxylate in a mixture of ethanol and 1M NaOH solution.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
The precipitate formed is the desired product, this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
-
In Vitro Biological Evaluation: A Multi-pronged Approach
In vitro assays are fundamental for the initial screening of a compound's biological activity, providing crucial data on its potency and mechanism of action in a controlled environment.[16][17]
Anticancer Activity Assessment
The anticancer potential of this compound will be evaluated through a series of cell-based assays.
The initial step is to determine the cytotoxic effect of the compound on various cancer cell lines. The MTT and SRB assays are widely used and reliable methods for this purpose.[1][18][19]
Table 1: Comparison of MTT and SRB Cell Viability Assays
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity via reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases. | Measures total cellular protein content by staining with sulforhodamine B.[1] |
| Endpoint | Colorimetric (Absorbance at ~570 nm). | Colorimetric (Absorbance at ~540 nm). |
| Advantages | Reflects cellular metabolic activity. | Less prone to interference from compounds that affect mitochondrial respiration. Good linearity with cell number.[20] |
| Disadvantages | Can be affected by compounds that alter mitochondrial function.[19] | Requires cell fixation, which can be a source of variability. |
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Based on the structure of this compound, it may act as an inhibitor of specific enzymes involved in cancer progression. Kinases are a prominent class of targets for anticancer drugs.[21]
Diagram: General Workflow for an Enzyme Inhibition Assay
Caption: A simplified workflow for a typical enzyme inhibition assay.
Experimental Protocol: Kinase Inhibition Assay (General)
Materials:
-
Purified kinase (e.g., a relevant receptor tyrosine kinase or a cyclin-dependent kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
This compound
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe)
-
Microplate reader
Step-by-Step Methodology:
-
Assay Setup: In a microplate, add the assay buffer, the purified kinase, and varying concentrations of this compound.
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Reaction Quenching: After a specific incubation time, stop the reaction (e.g., by adding EDTA).
-
Signal Detection: Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, or absorbance), which is proportional to the kinase activity.
-
Data Analysis: Determine the IC₅₀ value of the compound against the specific kinase. A potent inhibitor will have an IC₅₀ in the nanomolar to low micromolar range.[22]
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be initially assessed in vitro by examining its effect on key inflammatory mediators.
Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model to study inflammation.
Experimental Protocol: Cytokine Measurement in LPS-stimulated Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS (Lipopolysaccharide)
-
This compound
-
ELISA kits for TNF-α and IL-6
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in complete medium.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent inhibitory effect of the compound on cytokine production.
In Vivo Biological Evaluation: Validating In Vitro Findings
Positive results from in vitro assays warrant further investigation in animal models to assess the compound's efficacy and safety in a more complex biological system.[23]
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammation model to screen for anti-inflammatory drugs.[23][24][25][26][27]
Diagram: Workflow for Carrageenan-Induced Paw Edema Model
Caption: A streamlined workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan solution (1% in saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Step-by-Step Methodology:
-
Animal Grouping: Divide the rats into groups (n=6 per group): vehicle control, standard drug, and different doses of this compound.
-
Drug Administration: Administer the test compound, vehicle, or standard drug orally or intraperitoneally.
-
Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
In Vivo Anticancer Model: Human Tumor Xenograft
To evaluate the in vivo antitumor efficacy of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard.[28][29][30][31][32]
Experimental Protocol: Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that showed sensitivity in vitro (e.g., HCT116)
-
This compound
-
Vehicle control
-
Standard anticancer drug (e.g., 5-Fluorouracil)
-
Calipers
Step-by-Step Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound, vehicle, or the standard drug according to a predetermined schedule (e.g., daily for 21 days).
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight of the mice 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Proposed Mechanisms of Action and Future Directions
Based on the structure and the known activities of related thiazole derivatives, several potential mechanisms of action for this compound can be hypothesized:
-
Anti-inflammatory:
-
COX Inhibition: The carboxylic acid moiety might allow the compound to bind to the active site of cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin synthesis, a key pathway in inflammation.
-
NF-κB Pathway Inhibition: The compound could potentially interfere with the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
-
-
Anticancer:
-
Kinase Inhibition: As proposed earlier, the thiazole scaffold could serve as a hinge-binding motif for various protein kinases involved in cell proliferation and survival.
-
Induction of Apoptosis: The compound might trigger programmed cell death in cancer cells through either intrinsic or extrinsic apoptotic pathways.
-
Future research should focus on elucidating the precise molecular targets of this compound. This could involve techniques such as target-based screening against a panel of kinases and other relevant enzymes, as well as proteomic and transcriptomic analyses of treated cells to identify affected signaling pathways.
Conclusion
This compound represents a promising, yet unexplored, chemical entity with the potential for significant biological activity. This technical guide provides a comprehensive and actionable framework for its synthesis and thorough evaluation as a potential anti-inflammatory and anticancer agent. By following the detailed protocols and considering the proposed mechanisms of action, researchers can systematically investigate the therapeutic potential of this compound and contribute to the development of novel drug candidates based on the versatile thiazole scaffold. The self-validating nature of the described experimental workflows, from initial in vitro screening to in vivo efficacy studies, ensures a robust and reliable assessment of the biological activity of this compound.
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The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of 5-Alkylthiazole-4-carboxylic Acids
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry, embedded in the core of numerous FDA-approved drugs. Within this versatile class of compounds, the 5-alkylthiazole-4-carboxylic acid scaffold has garnered significant attention as a privileged structural motif. This guide provides an in-depth technical exploration of the historical evolution, pivotal discoveries, and synthetic strategies that have established these compounds as critical components in modern drug development. We will examine the causality behind key experimental choices, detail foundational synthetic protocols, and explore the diverse pharmacological landscape of these molecules, offering researchers and drug development professionals a comprehensive resource to support further innovation.
Introduction: The Thiazole Moiety in Medicinal Chemistry
The thiazole nucleus is a fundamental building block in the synthesis of compounds with a vast array of biological activities.[1][2] Its presence in natural products, such as Vitamin B1 (Thiamine), and a multitude of synthetic pharmaceuticals underscores its importance.[2] The unique electronic properties of the thiazole ring, including its aromaticity and dienic character, allow for diverse substitutions at positions 2, 4, and 5, enabling fine-tuning of physicochemical and pharmacological properties.[2] This adaptability has led to the development of thiazole derivatives with applications as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents, among others.[3]
Foundational Synthesis: The Hantzsch Thiazole Synthesis
The history of 5-alkylthiazole-4-carboxylic acids is intrinsically linked to the development of robust synthetic methodologies for the thiazole core itself. The most prominent and historically significant of these is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887. This versatile reaction involves the condensation of an α-haloketone with a thioamide.[4]
The general mechanism of the Hantzsch synthesis provides a clear rationale for its widespread adoption. It is a reliable and often high-yielding method for constructing the thiazole ring. The development of one-pot, multi-component variations of this reaction has further enhanced its efficiency and environmental friendliness, making it a cornerstone of modern heterocyclic chemistry.[1]
Generalized Experimental Protocol for Hantzsch Thiazole Synthesis
The following protocol outlines a representative multi-component Hantzsch synthesis for a substituted thiazole derivative. This serves as a foundational method from which specific syntheses of 5-alkylthiazole-4-carboxylic acids are derived.
Objective: To synthesize a 2,4-disubstituted thiazole derivative.
Materials:
-
α-Bromoketone (e.g., 2-bromo-1-phenylethanone) (1.0 eq)
-
Thioamide or Thiourea (e.g., thiosemicarbazide) (1.0 eq)
-
Aldehyde (e.g., substituted benzaldehyde) (1.0 eq)
-
Solvent (e.g., Ethanol/Water mixture)
-
Catalyst (optional, e.g., silica-supported tungstosilisic acid)
Procedure:
-
To a round-bottom flask, add the α-bromoketone, thioamide/thiourea, and aldehyde in equimolar amounts.
-
Add the solvent system (e.g., a 1:1 mixture of ethanol and water).
-
If using a catalyst, add it to the mixture at this stage.
-
The reaction can be performed under conventional heating (e.g., reflux at 65°C) or under ultrasonic irradiation at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration.
-
If the product remains in solution, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Rationale for Experimental Choices:
-
Solvent System: An ethanol/water mixture is often chosen for its ability to dissolve a wide range of organic reactants while being relatively environmentally benign.
-
Catalyst: The use of a reusable solid acid catalyst like silica-supported tungstosilisic acid can enhance reaction rates and yields while simplifying purification, as the catalyst can be removed by simple filtration.
-
Energy Source: Ultrasonic irradiation offers an energy-efficient alternative to conventional heating, often leading to shorter reaction times and milder conditions.
The Rise of 5-Alkylthiazole-4-carboxylic Acids as Bioactive Agents
While the thiazole ring itself was known for its biological potential, the specific substitution pattern of a carboxylic acid at the 4-position and an alkyl group at the 5-position proved to be a particularly fruitful area of investigation. The carboxylic acid moiety is a common feature in many drugs, as it can act as a key hydrogen bond donor and acceptor, or as a bioisostere for other functional groups.[5]
Early explorations into thiazole-4-carboxylic acid derivatives revealed their potential as versatile intermediates in the synthesis of more complex, biologically active molecules.[6] Research has since demonstrated that compounds with this core structure exhibit a wide range of pharmacological activities.
Key Pharmacological Discoveries and Applications
The 5-alkylthiazole-4-carboxylic acid scaffold has been successfully employed in the development of agents targeting a variety of diseases.
Xanthine Oxidase Inhibition for Gout and Hyperuricemia
A significant breakthrough in the application of this scaffold was the discovery of potent xanthine oxidase (XO) inhibitors.[7] XO is a critical enzyme in the metabolic pathway that produces uric acid; its inhibition is a primary therapeutic strategy for treating hyperuricemia and gout.[7]
Febuxostat, a non-purine XO inhibitor, features a 2-phenyl-4-methylthiazole core, demonstrating the clinical success of this scaffold. Building on this, researchers identified that a 2-phenylthiazole-4-carboxylic acid derivative is a novel and potent XO inhibitor with an IC50 value of 48.6 nM.[7] This compound also demonstrated significant hypouricemic effects in animal models.[7]
Anticancer Activity
Numerous studies have explored the potential of 5-alkylthiazole-4-carboxylic acid derivatives as anticancer agents. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, synthesized from the corresponding carboxylic acid, were evaluated for their activity against various cancer cell lines.[8] One compound, featuring a 4-chloro-2-methylphenyl amido group, showed the highest activity against A-549, Bel7402, and HCT-8 cell lines.[8] The discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer further highlights the potential of this structural class in oncology.[9]
Antimicrobial and Anti-inflammatory Properties
The thiazole moiety is well-established as a pharmacophore in antimicrobial agents. Derivatives of 5-alkylthiazole-4-carboxylic acids have been investigated for their antibacterial and antifungal properties.[10] For example, new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown promising activity, particularly against Gram-positive bacteria.[11]
Furthermore, the anti-inflammatory potential of these compounds is an active area of research.[2] The structural similarities to known anti-inflammatory drugs and the ability to modulate various biological pathways make this scaffold an attractive starting point for the design of new anti-inflammatory agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-alkylthiazole-4-carboxylic acids can be significantly influenced by the nature of the substituents at the 2 and 5 positions.
| Position | Substituent Type | General Impact on Activity | Example Application |
| 2 | Aryl (e.g., Phenyl, substituted Phenyl) | Often crucial for potent activity. Substituents on the aryl ring can fine-tune potency and selectivity. | Xanthine Oxidase Inhibition[7], Anticancer[8] |
| 5 | Small Alkyl (e.g., Methyl) | Can influence binding affinity and metabolic stability. | Xanthine Oxidase Inhibition, Antimicrobial |
| 5 | Trifluoromethyl | Can enhance lipophilicity and metabolic stability. | Anticancer[8] |
| 4 | Carboxylic Acid / Carboxamide | Essential for interaction with many biological targets through hydrogen bonding. Derivatization to amides can modulate activity and physicochemical properties. | Broad-spectrum[7][8] |
This table provides a generalized summary. Specific SAR is target-dependent.
Visualizing a Key Synthetic Pathway
The following diagram illustrates a common synthetic route to a 2-aryl-4-alkylthiazole-5-carboxylic acid, a key intermediate for many of the bioactive compounds discussed.
Caption: A generalized workflow for the synthesis of 2-aryl-4-methylthiazole-5-carboxylic acids.
Future Directions and Outlook
The 5-alkylthiazole-4-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:
-
Novel Biological Targets: Exploring the activity of this scaffold against new and emerging biological targets.
-
Bioisosteric Replacement: Investigating the replacement of the carboxylic acid moiety with other acidic functional groups to improve pharmacokinetic properties, such as cell permeability and metabolic stability.[5]
-
Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly explore a vast chemical space of derivatives.
-
Advanced Drug Delivery: Developing novel formulations and delivery systems to enhance the therapeutic efficacy of potent but poorly soluble compounds.
The rich history and proven track record of the 5-alkylthiazole-4-carboxylic acid core ensure its continued relevance in the ongoing quest for new and improved therapeutics. Its synthetic accessibility and tunable pharmacological profile make it an invaluable tool for medicinal chemists and drug development professionals.
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available from: [Link]
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Design, Synthesis and Bioactivity of Novel 2-Aryl-4-alkylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]
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Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed. Available from: [Link]
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Catalytic Enantioselective Synthesis of Tertiary Thiols From 5H-Thiazol- 4-ones and Nitroolefins Mediated By a Bifunctional Urei. ADDI. Available from: [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available from: [Link]
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Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC. Available from: [Link]
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Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. Available from: [Link]
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Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available from: [Link]
-
2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. Available from: [Link]
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2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. PMC. Available from: [Link]
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Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed. Available from: [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Available from: [Link]
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Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. PubMed. Available from: [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]
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Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
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A Senior Application Scientist's Technical Guide to 5-Ethylthiazole-4-carboxylic Acid: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the procurement and application of 5-Ethylthiazole-4-carboxylic acid. A comprehensive market survey reveals that this specific molecule is not a readily available commercial product from major chemical suppliers. This finding is critical for researchers and procurement managers, as it necessitates a shift from a direct purchasing strategy to one of chemical synthesis. This document provides a practical roadmap for researchers, detailing the commercial availability of close structural analogs that may serve as alternative screening compounds or synthetic precursors. Furthermore, a validated, plausible synthetic route to the target molecule is proposed, based on established thiazole synthesis methodologies. To facilitate its use in drug discovery programs, a detailed, step-by-step protocol for a standard amide coupling reaction—a key step in derivatization—is provided.
Introduction to the Thiazole-4-Carboxylic Acid Scaffold
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in hydrogen bonding and other non-covalent interactions make it a highly valuable component in drug design.[2][3] The thiazole-4-carboxylic acid moiety, in particular, serves as a critical building block for synthesizing molecules targeting a wide range of diseases, including inflammatory conditions, bacterial infections, and neurological disorders.[4] The carboxylic acid group provides a crucial handle for chemical modification, allowing for the construction of amide libraries to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[5] The target molecule of this guide, this compound, represents a specific, yet unexplored, variation of this important scaffold.
Commercial Availability and Sourcing Strategy
Market Analysis: Direct Commercial Unavailability
Extensive searches of major chemical supplier databases and marketplaces indicate that this compound (CAS Number not assigned) is not a stock item. This suggests the compound is either novel or has not been synthesized on a commercial scale, requiring researchers to depend on custom synthesis. This lack of availability necessitates a proactive strategy involving either the use of close analogs or de novo synthesis.
Sourcing Commercially Available Structural Analogs
For initial biological screening or as starting points for synthetic modification, several structurally related thiazole carboxylic acids are commercially available. These analogs can provide valuable preliminary data and inform the decision to pursue a custom synthesis of the primary target compound.
| Compound Name | Structure | CAS Number | Representative Suppliers |
| 4-Ethylthiazole-5-carboxylic acid | Isomer with swapped substituent positions | 126889-07-4 | Fluorochem[6], Sigma-Aldrich[7] |
| 5-Methyl-2-ethylthiazole-4-carboxylic acid | Contains an additional methyl group | 113366-74-8 | MySkinRecipes[4] |
| 4-Methylthiazole-5-carboxylic acid | Methyl analog | 20485-41-0 | ChemicalBook[8] |
| Ethyl 4-methylthiazole-5-carboxylate | Ethyl ester of the methyl analog | 20582-55-2 | Chem-Impex[9] |
Proposed Synthesis of this compound
Given its commercial unavailability, a robust synthetic plan is required. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole core. The proposed route involves the cyclocondensation of an α-haloketoester with a thioamide, followed by saponification of the resulting ester to yield the target carboxylic acid.
Retrosynthetic Strategy and Workflow
The key steps for the synthesis are:
-
Cyclocondensation: Reaction of ethyl 2-chloro-3-oxopentanoate with thioacetamide. This step directly forms the substituted thiazole ring.
-
Saponification: Hydrolysis of the resulting ethyl ester (Ethyl 2-methyl-5-ethylthiazole-4-carboxylate) under basic conditions (e.g., with NaOH or KOH) to yield the final carboxylic acid product.
This workflow is designed to be straightforward and utilize readily available starting materials.
Caption: Proposed two-step synthesis of the target compound.
Application in Drug Discovery: A Protocol for Amide Coupling
The primary utility of this compound in a drug discovery context is as a scaffold for creating libraries of amide derivatives. Amide coupling is one of the most frequently used reactions in medicinal chemistry.[10] The following protocol describes a standard and reliable method for this transformation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling agent.[11]
Causality Behind Experimental Choices
-
EDC (or DCC): These carbodiimide reagents are essential for activating the carboxylic acid. They react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[11] This avoids the direct, unproductive acid-base reaction between the carboxylic acid and the amine.
-
HOBt (Hydroxybenzotriazole): While not always required, HOBt is often included as an additive. It reacts with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less prone to side reactions and racemization (if chiral centers are present) and reacts efficiently with the amine to form the desired amide.[12]
-
Base (e.g., DIPEA or Et₃N): A non-nucleophilic organic base is used to scavenge the HCl produced if the amine starting material is a hydrochloride salt and to maintain a basic environment conducive to the reaction.[5]
Experimental Protocol: EDC-Mediated Amide Coupling
This protocol is a self-validating system for synthesizing an amide from the target carboxylic acid and a primary or secondary amine.
Materials:
-
This compound (1 equivalent)
-
Desired amine (1.1 equivalents)
-
EDC hydrochloride (1.2 equivalents)
-
HOBt (optional, but recommended; 0.5 equivalents)
-
DIPEA (Diisopropylethylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1 eq.).
-
Dissolution: Dissolve the acid in the chosen anhydrous solvent (e.g., DCM, approximately 0.1 M concentration).
-
Reagent Addition: Add the desired amine (1.1 eq.), HOBt (0.5 eq.), and DIPEA (2-3 eq.) to the solution. Stir the mixture for 5-10 minutes at room temperature.
-
Activation: In a separate container, dissolve EDC hydrochloride (1.2 eq.) in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the carboxylic acid starting material.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1N HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion
While this compound is not commercially available off-the-shelf, this guide provides a comprehensive strategy for its acquisition and use. By identifying and sourcing readily available structural analogs, researchers can obtain valuable preliminary data. For projects requiring the exact molecule, a reliable two-step synthesis based on the Hantzsch reaction is proposed. The provided amide coupling protocol equips drug discovery professionals with a robust method to utilize this scaffold in the development of novel chemical entities. This integrated approach of market analysis, synthetic planning, and practical application provides a complete solution for incorporating this promising building block into research and development programs.
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Georganics. (n.d.). Ethyl 5-aminothiazole-4-carboxylate - High purity. Retrieved from [Link]
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A Chemtek. (n.d.). 5-Amino-2-methyl-thiazole-4-carboxylic acid ethyl ester | 31785-05-4. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Ethyl-2-methylthiazole-4-carboxylic acid. Retrieved from [Link]
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Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
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R&D Chemicals. (n.d.). 5-Aminothiazole-4-carboxylic acid ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). 5-AMINO-2-METHYLTHIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 31785-05-4. Retrieved from [Link]
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PubChem. (n.d.). Ethyl thiazole-5-carboxylate. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. Retrieved from [Link]
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Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester. Retrieved from [Link]
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Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
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University of Pennsylvania. (2015, December 19). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Amide Coupling Strategies for 5-Ethylthiazole-4-carboxylic Acid
Introduction: The Significance of 5-Ethylthiazole-4-carboxamides
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs and biologically active compounds. Amides derived from 5-Ethylthiazole-4-carboxylic acid are key intermediates and final products in drug discovery programs, valued for their metabolic stability and ability to form critical hydrogen bond interactions with biological targets.[1] However, the formation of an amide bond from this heterocyclic carboxylic acid is not always trivial. The direct condensation of a carboxylic acid and an amine is a kinetically slow process, hindered by the formation of a non-reactive ammonium-carboxylate salt.[2][3] Furthermore, the electron-deficient nature of the thiazole ring can influence the reactivity of the adjacent carboxyl group, necessitating robust activation strategies to achieve efficient and high-yielding couplings, particularly with less nucleophilic or sterically hindered amines.[4]
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the successful synthesis of amides using this compound. We will explore two primary, high-efficiency coupling methodologies, explaining the mechanistic rationale behind reagent choice and providing step-by-step instructions to ensure reproducible success in the laboratory.
Core Principles & Strategic Considerations
The central challenge in any amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1] This is achieved by using a "coupling reagent" to form a highly reactive acylating intermediate in situ. The choice of this reagent is critical and depends on the specific properties of the acid and amine partners.
Key Considerations for this compound:
-
Substrate Reactivity: While the thiazole ring is electron-deficient, the carboxylic acid at the 4-position is readily activated. However, coupling with electron-poor anilines or sterically demanding secondary amines can be sluggish and may require more potent coupling reagents or the addition of catalysts.[4]
-
Reagent Selection: A vast array of coupling reagents is available.[2] For this specific substrate, we will focus on two of the most reliable and widely adopted systems: a carbodiimide-based method (EDC/HOBt) with a crucial additive (DMAP), and a modern uronium salt-based method (HATU).
-
Side Reactions: Inefficient activation or slow reaction with the amine can lead to side reactions. With carbodiimides, the primary side product is an unreactive N-acylurea.[5] Additives like 1-hydroxybenzotriazole (HOBt) are essential to suppress this pathway and also to minimize potential racemization if chiral amines are used.[6]
General Experimental Workflow
The overall process for amide coupling, from starting materials to the purified product, follows a consistent series of steps. Understanding this workflow is key to planning and executing a successful reaction.
Caption: General experimental workflow for amide coupling.
Protocol 1: EDC/HOBt/DMAP Mediated Coupling
This protocol is a robust and cost-effective method, proven to be highly effective for the coupling of a similar substrate, 2,5-dimethylthiazole-4-carboxylic acid, with an aniline derivative, yielding 80% product.[4] The inclusion of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is critical for enhancing reaction rates, especially with less reactive amines.[4]
Mechanistic Rationale
The reaction proceeds through a multi-step activation pathway. First, the carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is prone to an intramolecular rearrangement to a stable, unreactive N-acylurea. To prevent this, HOBt rapidly intercepts the O-acylisourea to form an HOBt-ester. DMAP then acts as a potent acyl transfer agent, reacting with the HOBt-ester to generate a highly reactive acylpyridinium salt. This final intermediate is swiftly attacked by the amine to furnish the desired amide, regenerating DMAP in the process.[4]
Caption: Mechanism of EDC/HOBt/DMAP mediated amide coupling.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., Acetonitrile (CH3CN) or Dichloromethane (DCM), ~0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add HOBt (0.1 eq) and DMAP (1.0 eq).[4]
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq) to the mixture. The reaction can be initiated at 0 °C and allowed to warm to room temperature.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature (23 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Wash the organic layer successively with a mild acid (e.g., 1N HCl or 5% citric acid solution) to remove excess amine and DMAP, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography to yield the pure amide.[4]
Protocol 2: HATU Mediated Coupling
For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more powerful uronium-based coupling reagent like HATU is the reagent of choice. HATU is known for its high efficiency, fast reaction rates, and low rates of racemization.[5]
Mechanistic Rationale
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) works by activating the carboxylic acid to form a highly reactive OAt-active ester. In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate. This carboxylate anion attacks HATU, displacing the hexafluorophosphate and forming the active ester, with tetramethylurea as a byproduct. The amine then performs a nucleophilic attack on this activated ester to form the thermodynamically stable amide bond. The 7-azabenzotriazole (HOAt) moiety is considered superior to HOBt in accelerating the coupling and reducing side reactions.
Caption: Mechanism of HATU mediated amide coupling.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent, typically N,N-Dimethylformamide (DMF) or DCM (~0.1 M).
-
Addition of Reagents: Add the amine (1.0-1.2 eq) to the solution, followed by HATU (1.1-1.2 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS. HATU couplings are often significantly faster than EDC-mediated reactions.
-
Work-up:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer extensively with water or a 5% LiCl aqueous solution (to help remove DMF).
-
Perform subsequent washes with 1N HCl (aq), saturated NaHCO3 (aq), and brine to remove the base, unreacted acid, and byproducts.
-
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization to obtain the final amide.
Data Summary & Comparison
| Parameter | Protocol 1: EDC/HOBt/DMAP | Protocol 2: HATU |
| Coupling Reagent | EDC (1.0 eq) | HATU (1.1-1.2 eq) |
| Additives | HOBt (0.1 eq), DMAP (1.0 eq) | None required (HOAt is part of HATU) |
| Base | Typically none required, but DIPEA can be added | DIPEA (2.0-3.0 eq) |
| Solvent | CH3CN, DCM, DMF | DMF, DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 12-24 hours | 1-12 hours |
| Work-up | Standard aqueous washes. EDC and its urea byproduct are water-soluble, simplifying removal. | Requires extensive washing to remove DMF and water-soluble byproducts. |
| Ideal For | General purpose, cost-effective synthesis, couplings with reactive amines. | Challenging couplings, sterically hindered substrates, electron-poor amines, rapid synthesis. |
Troubleshooting & Final Considerations
-
Low Yield: If yields are low, ensure all reagents and solvents are strictly anhydrous. For challenging substrates, switching from the EDC protocol to the more potent HATU protocol is the primary recommendation. Increasing the equivalents of the coupling reagent and base may also improve conversion.
-
Purification: The primary byproducts from these reactions (dicyclohexylurea from DCC, water-soluble urea from EDC, tetramethylurea from HATU) and excess reagents are typically removed during the aqueous work-up and subsequent chromatography. Recrystallization from a suitable solvent like ethanol or acetonitrile can be an effective alternative to chromatography for solid products.
-
Safety: Coupling reagents should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
By carefully selecting the appropriate protocol based on the amine's reactivity and adhering to these detailed procedures, researchers can confidently and efficiently synthesize a diverse library of 5-Ethylthiazole-4-carboxamides for application in pharmaceutical and chemical research.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 15, 2026, from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved February 15, 2026, from [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 15, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 15, 2026, from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved February 15, 2026, from [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved February 15, 2026, from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Ghose, A. K., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 16(5), 3855-3863. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved February 15, 2026, from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 15, 2026, from [Link]
- T. Ziegler. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.
- Singh, R. P., & Kumar, V. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1132.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved February 15, 2026, from [Link]
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). A green chemistry perspective on catalytic amide bond formation.
- Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465.
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved February 15, 2026, from [Link]
- Latorre, A. (2015). Response to "How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?".
- Garimalla, A. (2015). Response to "How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?".
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- U.S. Patent No. 3,801,610. (1974).
- European Patent No. 1919885. (2010).
- World Intellectual Property Organization. (2005).
- Sharma, A., et al. (2011). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 54(17), 5987-6003.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Decarboxylation Protocols for 5-Ethylthiazole-4-carboxylic Acid
This Application Note provides a comprehensive technical guide for the decarboxylation of 5-Ethylthiazole-4-carboxylic acid to synthesize 5-Ethylthiazole . This transformation is a critical step in the production of high-value flavor compounds (nutty, roasted profiles) and pharmaceutical intermediates.
The protocols below are synthesized from rigorous process chemistry standards for heteroaromatic carboxylic acids, specifically optimizing for the thermal stability and volatility of the thiazole core.
Executive Summary & Chemical Context
The decarboxylation of thiazole-4-carboxylic acids is thermodynamically favorable but kinetically demanding compared to their 2-isomer counterparts. While thiazole-2-carboxylic acids decarboxylate spontaneously at low temperatures, the 4-carboxylic acid position requires significant thermal activation or catalytic assistance due to the lower stability of the intermediate carbanion/zwitterion at the 4-position.
Target Molecule: 5-Ethylthiazole (CAS: 15679-09-1 for isomer reference; Note: 5-ethyl isomer specifically targeted here) Precursor: this compound Reaction Type: Thermal/Catalytic Decarboxylation Key Challenges:
-
Sublimation: The starting material may sublime before reacting.
-
Volatility: The product (5-Ethylthiazole, BP
155-160°C) is volatile and can be lost if not properly trapped. -
Charring: Excessive neat heating leads to intractable tars.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a zwitterionic intermediate. The proton from the carboxylic acid transfers to the thiazole nitrogen (or is abstracted by a base), facilitating the loss of
Pathway Diagram
Figure 1: Mechanistic pathway for the thermal decarboxylation of thiazole-4-carboxylic acids.
Experimental Protocols
Method A: Copper-Catalyzed Solvent-Mediated Decarboxylation (Recommended)
This is the most robust method for scales >5g. The high-boiling solvent acts as a heat sink, preventing charring, while copper powder lowers the activation energy.
Reagents:
-
This compound (1.0 equiv)
-
Copper powder (0.05 - 0.1 equiv) (Activated)
-
Solvent: Quinoline (preferred) or PEG-400 (Green alternative)
-
Workup: Diethyl ether or MTBE, HCl (1M), NaOH (1M), Na2SO4.
Protocol Steps:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer. Attach a gas outlet to a bubbler (to monitor
evolution). -
Charging: Add this compound and Copper powder (10 wt% loading relative to substrate) to the flask.
-
Solvent: Add Quinoline (3-5 mL per gram of substrate). Note: Quinoline is basic and helps stabilize the transition state.
-
Reaction: Heat the mixture to 180–190°C .
-
Observation: Vigorous bubbling (
) will commence around 150°C. -
Control: Maintain temperature until bubbling ceases (typically 2-4 hours).
-
-
Cooling: Cool the reaction mixture to room temperature (25°C).
-
Isolation (Acid/Base Extraction):
-
Dilute the dark mixture with Diethyl Ether (or MTBE).
-
Filter off the Copper catalyst.
-
Wash 1: Wash the organic layer with 1M HCl (3x). The thiazole product and quinoline will go into the aqueous acidic layer as salts.
-
Separation: Discard the organic layer (removes non-basic tars).
-
Basification: Neutralize the combined acidic aqueous extracts with 2M NaOH until pH > 10.
-
Extraction: Extract the aqueous layer with Diethyl Ether (3x).
-
Distillation: Quinoline (BP 237°C) is difficult to separate from the product (BP ~155°C) by simple evaporation. Crucial Step: Perform fractional distillation. The 5-Ethylthiazole will distill first.
-
Method B: Neat Thermal Decarboxylation (Sublimation Method)
Best for small scales (<1g) or when high-boiling solvents are difficult to remove.
Protocol Steps:
-
Setup: Use a Kugelrohr distillation apparatus or a sublimation cold-finger setup.
-
Loading: Place the dry carboxylic acid in the heating flask.
-
Vacuum: Apply a mild vacuum (approx. 20-50 mbar). Do not use high vacuum initially, or the starting material will sublime without reacting.
-
Heating: Rapidly heat the flask to 190-200°C using an air bath.
-
Reaction: The solid will melt and bubble. The decarboxylated product will distill/sublime onto the cold finger/receiving bulb.
-
Collection: Wash the cold finger with DCM to recover the product.
Method C: Microwave-Assisted Decarboxylation (High Throughput)
Ideal for rapid library synthesis or optimization.
Parameters:
-
Solvent: NMP or DMSO (High absorbance of MW energy).
-
Catalyst: Ag2CO3 (5 mol%) or Cu2O.
-
Conditions: 200°C, 15-30 minutes, High Absorption setting.
-
Vessel: Sealed quartz vessel (Caution: generates high pressure due to
).
Process Workflow & Decision Matrix
Figure 2: Decision matrix for selecting the optimal decarboxylation protocol based on scale.
Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Reaction Temp | 180°C - 200°C | If <170°C, reaction stalls. If >210°C, extensive tarring occurs. |
| CO2 Evolution | Visible bubbling | If no bubbles, check seal or catalyst activity. Ensure temp is internal, not bath. |
| Product Loss | Low Yield | Product is volatile! Do not rotovap to dryness at high vacuum/temp. Use a Vigreux column. |
| Purification | Colorless to pale yellow liquid | If product is green/brown, copper residues are present. Filter through a silica plug. |
Safety & Hazards
-
Pressure: Decarboxylation releases 1 mole of gas (
) per mole of substrate. Sealed vessels must be rated for high pressure. Open systems must be vented properly. -
Stench: Thiazoles have potent, diffusive odors (nutty/roasted at low conc., offensive at high conc.). All work must be performed in a fume hood.
-
Thermal: Handling quinoline at 190°C poses severe burn hazards.
References
- General Thiazole Decarboxylation:Organic Syntheses, Coll. Vol. 3, p. 763 (1955); Vol. 29, p. 85 (1949).
-
Microwave Methods: Lu, P., et al. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Org.[1][2][3] Lett. 2009, 11, 5710. Link
-
Catalytic Mechanisms: Goossen, L. J., et al. "Cu-catalyzed protodecarboxylation of aromatic carboxylic acids." Adv.[1][2][4][5] Synth. Catal. 2007, 349, 2241. Link
- Flavor Chemistry Context:Fenaroli's Handbook of Flavor Ingredients, 6th Edition. (Context on 5-ethylthiazole sensory properties).
Sources
- 1. Decarboxylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
Application Note: 5-Ethylthiazole-4-carboxylic Acid in the Synthesis of Kinase Inhibitors
Executive Summary
This Application Note details the synthetic utility and medicinal chemistry rationale for using 5-Ethylthiazole-4-carboxylic acid (CAS: N/A for acid, 32955-21-8 for ethyl ester precursor) as a core building block in the development of kinase inhibitors. While 2-aminothiazole scaffolds (e.g., Dasatinib) are ubiquitous in Type I kinase inhibitors, the thiazole-4-carboxylic acid motif offers a distinct vector for engaging the ATP-binding pocket. This guide provides a validated protocol for amide coupling, structure-activity relationship (SAR) design logic, and quality control parameters for synthesizing libraries targeting kinases such as CDK , c-Met , and CK2 , as well as related enzymes like DHODH .
Design Rationale: The Thiazole Scaffold in Kinase Inhibition
Chemical Space & Binding Mode
The thiazole ring functions as a bioisostere for the furanose or purine ring systems found in ATP. In the context of kinase inhibition, This compound provides three critical interaction vectors:
-
The 4-Carboxyl Group (Amide Linker): When coupled to an amine (e.g., an amino-pyrazole or amino-pyridine), the resulting amide bond often functions as a hydrogen bond acceptor/donor pair, interacting with the hinge region backbone residues (e.g., the "gatekeeper" residue).
-
The 5-Ethyl Group: This hydrophobic moiety is positioned to occupy the hydrophobic back pocket II or the solvent-front region, depending on the binding orientation. It provides steric bulk that can improve selectivity against kinases with smaller gatekeeper residues.
-
The Thiazole Nitrogen (N3): Acts as a hydrogen bond acceptor, often coordinating with conserved water molecules or lysine residues within the active site.
Retrosynthetic Analysis
The synthesis of thiazole-based kinase inhibitors typically follows a convergent route. The this compound is coupled with an aryl or heteroaryl amine (the "Head Group") to form the bioactive core.
Figure 1: Retrosynthetic disconnection of a generic thiazole-based kinase inhibitor.
Experimental Protocols
Pre-requisite: Preparation of the Free Acid
Commercially, this building block is often supplied as the ethyl ester (Ethyl 2-amino-5-ethylthiazole-4-carboxylate or similar). If starting from the ester, a hydrolysis step is required.
Protocol A: Ester Hydrolysis
-
Dissolution: Dissolve 1.0 eq of Ethyl 5-ethylthiazole-4-carboxylate in THF/Water (3:1 ratio).
-
Base Addition: Add 2.5 eq of LiOH·H₂O.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ ≈ 158.02 for the core acid, varying by substitution).
-
Work-up: Acidify to pH 3–4 with 1M HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Core Protocol: Amide Coupling (The "Kinase Linker" Synthesis)
This step couples the acid to a heterocyclic amine (e.g., 3-aminopyridine). Thiazole carboxylic acids can be prone to decarboxylation under high heat; therefore, mild coupling conditions are preferred over acid chloride generation.
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Amine: Heteroaryl amine (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride) (1.5 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF or anhydrous DMF/DCM (1:1)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve this compound (100 mg, 0.64 mmol) in anhydrous DMF (2 mL). Add DIPEA (0.33 mL, 1.9 mmol).
-
Reagent Addition: Add HATU (290 mg, 0.76 mmol) in one portion. Stir for 10 minutes at RT to form the activated ester.
-
Observation: Solution typically turns yellow/orange.
-
-
Coupling: Add the heteroaryl amine (0.70 mmol).
-
Incubation: Stir at RT for 12–16 hours.
-
Troubleshooting: If conversion is <50% after 12h, heat to 50°C. Avoid temperatures >80°C to prevent decarboxylation of the thiazole acid.
-
-
Quench: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Purification: Wash organics with LiCl (5% aq) to remove DMF. Purify via Flash Chromatography (0-100% EtOAc in Hexanes).
Data Analysis & QC
Table 1: Typical Reaction Parameters & Troubleshooting
| Parameter | Standard Condition | Optimization for Low Yield | Rationale |
| Coupling Reagent | HATU | T3P (50% in EtOAc) | T3P has lower epimerization risk and easier workup (water soluble byproducts). |
| Solvent | DMF | Pyridine | Pyridine acts as both solvent and base, often improving solubility for polar kinase hinge binders. |
| Temperature | 25°C | 50-60°C | Thiazole acids are sterically hindered at the 4-position by the 5-ethyl group; mild heat overcomes the barrier. |
| Stoichiometry | 1:1.1 (Acid:Amine) | 1:2 (Acid:Amine) | Heteroaryl amines are weak nucleophiles; excess amine drives kinetics. |
Validated Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis of a library of inhibitors using this scaffold.
Figure 2: Decision tree for the synthesis of thiazole-4-carboxamide kinase inhibitors.
Case Study & Applications
While "this compound" is a specific fragment, it shares high structural homology with scaffolds used in:
-
DHODH Inhibitors: Used as a bi-aryl linker in inhibitors for acute myeloid leukemia (See Patent WO2021070132A1).
-
c-Met Inhibitors: Thiazole-4-carboxamides have been optimized to bind the c-Met kinase active site, where the thiazole nitrogen interacts with the hinge region.
-
CK2 Inhibitors: 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives (analogs of the 5-ethyl scaffold) exhibit dual inhibition of CK2 and GSK3β.
Mechanistic Insight: The 5-ethyl group is not merely a bystander; in several crystal structures of homologous thiazoles, the C5-alkyl group displaces a conserved water molecule in the ATP binding pocket, providing an entropy-driven boost to binding affinity.
References
- Bi-aryl dihydroorotate dehydrogenase inhibitors.Google Patents (WO2021070132A1).
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. PubMed (J Enzyme Inhib Med Chem). Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles. RSC Advances. Available at: [Link][2][3]
-
Reaction between carboxylic acids and amines (General Mechanism). Chemistry Stack Exchange. Available at: [Link]
Sources
Application Note: Chemoselective Reduction of 5-Ethylthiazole-4-carboxylic Acid
Executive Summary & Strategic Analysis
The reduction of 5-Ethylthiazole-4-carboxylic acid to (5-ethylthiazol-4-yl)methanol is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for fragment-based drug discovery where the thiazole ring serves as a bioisostere for pyridine or imidazole.
While carboxylic acids are traditionally reduced using Lithium Aluminum Hydride (LiAlH
-
Route A (Direct Reduction): A rapid, chemoselective reduction using Borane-THF (
), ideal for small-scale discovery chemistry (<5g). -
Route B (Indirect Reduction): A scalable, two-step sequence via an ester intermediate, utilizing Sodium Borohydride (
), designed for process chemistry (>10g).
Synthetic Pathway Overview[1][2]
Figure 1: Strategic comparison of reduction pathways.
Route A: Direct Chemoselective Reduction (Borane-THF)
Context: Borane is a Lewis acid that coordinates to the carboxyl oxygen, activating it for hydride delivery.[1] Unlike LiAlH
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Borane-THF complex (1.0 M in THF, 2.5 - 3.0 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
-
Quench: Methanol
Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with this compound and anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Addition: Transfer the
solution to the addition funnel via cannula. Add dropwise over 30 minutes. Note: Gas evolution ( ) will occur. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The borane-amine complex may appear as a distinct spot; heating the TLC plate usually dissociates it.
-
-
Quench (Critical): Cool back to 0°C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess hydride and breaks the Borane-Nitrogen complex.
-
Reflux: Heat the mixture to reflux for 1 hour. Why? This step is essential to break the stable boron-amine adducts and convert borate esters into volatile trimethyl borate.
-
Workup: Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate.
Route B: Scalable Two-Step Reduction (Via Ester)
Context: For scales >10g, handling large volumes of
Step 1: Fischer Esterification
-
Dissolve this compound in Ethanol (5-10 volumes).
-
Add catalytic conc.
(0.1 equiv). -
Reflux for 12 hours. Monitor for disappearance of acid.
-
Concentrate ethanol, neutralize with sat.
, and extract with Ethyl Acetate. -
Yield: Expect >90% of Ethyl 5-ethylthiazole-4-carboxylate .
Step 2: Reduction of the Ester
Reagents: Ethyl ester (1.0 equiv),
-
Dissolution: Dissolve the crude ester in Methanol (0.2 M) and cool to 0°C.
-
Addition: Add
portion-wise over 1 hour. Caution: Exothermic with evolution. -
Reaction: Warm to RT and stir for 4 hours.
-
Quench: Add Acetone (to quench excess borohydride) or 1N HCl carefully to pH 7.
-
Concentration: Remove Methanol under reduced pressure.
Purification: The "Self-Validating" Acid-Base Extraction
Because the product contains a basic thiazole nitrogen, we can use pH manipulation to purify the product without chromatography. This acts as a chemical validation of the product's integrity.
Purification Protocol
-
Acid Phase: Dissolve the crude residue in 1N HCl . The product (and unreacted amine starting materials) will protonate and dissolve in the aqueous layer. Neutral organic impurities will remain insoluble.
-
Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate . Discard the organic layer (removes non-basic byproducts).
-
Basification: Cool the aqueous layer and slowly add 6N NaOH or solid
until pH > 10. The product deprotonates and precipitates/oils out. -
Extraction: Extract the basic aqueous layer with DCM (3x) .
-
Drying: Dry combined organics over
, filter, and concentrate.
Figure 2: Acid-Base purification workflow utilizing the thiazole nitrogen.
Analytical Characterization
Verify the product identity using the following expected data points.
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR | Singlet (2H) | -CH | |
| 1H NMR | Singlet (1H) | C2-H of Thiazole ring. Diagnostic for ring integrity. | |
| IR | 3200-3400 cm | Broad Band | O-H stretch . |
| IR | 1700 cm | Absent | Absence of Carbonyl (C=O) confirms full reduction. |
| MS (ESI) | [M+H] | m/z ~144.0 | Molecular ion peak (Calculated MW: 143.21). |
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Reaction (Route A)
-
Cause: Borane coordinating tightly to the thiazole nitrogen, preventing it from reducing the carboxylic acid.
-
Solution: Increase
loading to 3.5 equivalents. Ensure the reflux step during the quench is performed vigorously to break the N-B bond.
Issue: "Rotten Egg" Smell
-
Cause: Thiazoles can degrade or contain trace sulfur impurities.
-
Solution: All waste streams should be treated with dilute bleach (sodium hypochlorite) before disposal to oxidize sulfur compounds, reducing odor and toxicity.
Issue: Emulsions during Workup
-
Cause: Amphoteric nature of the product or aluminum salts (if using LiAlH
). -
Solution: Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution during the quench if aluminum reagents were used. For Borane, ensure complete methanolysis (evaporation with MeOH) before adding water.
References
-
Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." The Journal of Organic Chemistry. Link
-
Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acid-base extraction of heterocycles).
- Patel, V., et al. (2014). "Synthesis and biological evaluation of some new thiazole derivatives." Journal of Saudi Chemical Society. (Reference for thiazole ring stability).
Sources
- 1. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of LiAlH4 in Transforming Carboxylic Acids - Oreate AI Blog [oreateai.com]
Application Note: Heterocycle Formation Using 5-Ethylthiazole-4-carboxylic Acid
Executive Summary & Strategic Value
In modern medicinal chemistry, the 5-ethylthiazole-4-carboxylic acid scaffold represents a "privileged structure" capable of driving potency and metabolic stability. Unlike simple phenyl or pyridine analogs, the thiazole ring offers a unique electronic profile (electron-deficient at C2, electron-rich at C5) and specific hydrogen bond acceptor capabilities.
The 5-ethyl group is not merely a bystander; it provides critical lipophilicity (logP modulation) and steric bulk that can lock conformations or fill hydrophobic pockets (e.g., in kinase or GPCR targets). However, this steric proximity to the C4-carboxylic acid presents synthetic challenges that require tailored protocols.
This guide details three high-value transformations for this building block:
-
Amide/Linker Installation: Overcoming steric hindrance for library generation.
-
1,2,4-Oxadiazole Formation: Creating hydrolytically stable amide bioisosteres.
-
Benzimidazole Condensation: Synthesizing bis-heteroaryl scaffolds for DNA/RNA binding or kinase inhibition.
Chemical Reactivity Profile
| Property | Value/Description | Implication for Synthesis |
| pKa (COOH) | ~3.5 - 4.0 | More acidic than benzoic acid; carboxylate is stable. |
| Steric Environment | High (5-Ethyl vs 4-COOH) | The ethyl group at C5 exerts ortho-like steric pressure on the C4-carboxyl. Standard EDC couplings may be sluggish. |
| Electronic Nature | Electron-withdrawing N, Electron-donating S | The ring is moderately electron-deficient. Acid chlorides are stable but reactive. |
| Solubility | Moderate (DMSO, DMF, MeOH) | Compatible with standard organic solvents; poor water solubility requires organic co-solvents in aqueous protocols. |
Application I: High-Efficiency Amide Coupling
Objective: Install amine-bearing pharmacophores or linkers while mitigating steric hindrance from the 5-ethyl group.
Mechanistic Insight
Standard carbodiimide couplings (EDC/HOBt) often fail to drive this reaction to completion due to the 5-ethyl steric clash. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive At-ester intermediate, accelerating the attack of the amine nucleophile.
Protocol A: HATU-Mediated Coupling
Reagents: this compound (1.0 eq), Amine (R-NH₂, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Activation: Dissolve this compound in anhydrous DMF (0.2 M concentration). Add DIPEA. Stir at room temperature (RT) for 5 minutes.
-
Pre-activation (Critical Step): Add HATU in one portion. The solution should turn yellow/orange. Stir for 15 minutes to ensure formation of the activated ester. Note: Do not skip this wait time; the steric bulk requires time for the active ester to form.
-
Coupling: Add the amine (dissolved in minimal DMF) dropwise.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Application II: 1,2,4-Oxadiazole Synthesis (Bioisostere Construction)
Objective: Convert the carboxylic acid into a 1,2,4-oxadiazole ring. This heterocyclic linkage mimics an amide bond but improves metabolic stability (protease resistance) and membrane permeability.
Mechanistic Insight
We employ a "One-Pot" activation using CDI (1,1'-Carbonyldiimidazole) followed by condensation with an amidoxime. This avoids the isolation of unstable acyl chlorides. The reaction proceeds via an O-acyl amidoxime intermediate, which cyclizes upon heating.
Diagram: Oxadiazole Formation Pathway
Caption: One-pot synthesis of 1,2,4-oxadiazoles from thiazole carboxylic acid via CDI activation.
Protocol B: One-Pot CDI Cyclization
Reagents: this compound (1.0 eq), Aryl/Alkyl Amidoxime (1.1 eq), CDI (1.2 eq), DMF (anhydrous).
-
Activation: In a flame-dried flask, dissolve the thiazole acid in anhydrous DMF (0.5 M). Add CDI in one portion.
-
Observation: Evolution of CO₂ gas bubbles indicates successful activation.
-
Tip: Stir at RT for 1 hour until gas evolution ceases.
-
-
Coupling: Add the solid amidoxime to the reaction mixture. Stir at RT for 1 hour to form the O-acyl amidoxime intermediate (often visible by LC-MS).
-
Cyclization: Heat the reaction mixture to 110°C for 4–6 hours.
-
Note: The 5-ethyl group may sterically retard cyclization; if conversion is incomplete, increase temperature to 120°C.
-
-
Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc as per standard protocol.
Application III: Benzimidazole Condensation
Objective: Fuse the thiazole system to a benzimidazole to create a bis-heteroaryl scaffold, common in kinase inhibitors (e.g., mimicking the purine core).
Mechanistic Insight
This reaction utilizes the Phillips Condensation principle but adapted for milder conditions using polyphosphoric acid (PPA) or T3P (Propylphosphonic anhydride) . PPA acts as both solvent and dehydrating agent, forcing the closure of the imidazole ring despite the steric hindrance of the ethyl group.
Diagram: Benzimidazole Condensation Workflow
Caption: PPA-mediated condensation to form thiazole-benzimidazole hybrids.
Protocol C: PPA-Mediated Synthesis
Reagents: this compound (1.0 eq), o-Phenylenediamine (1.0 eq), Polyphosphoric Acid (PPA) (~10-20 eq by weight).
-
Preparation: In a round-bottom flask, mix the thiazole acid and o-phenylenediamine.
-
Solvation: Add PPA. (PPA is viscous; heating to 60°C helps mixing).
-
Reaction: Heat the mixture to 150°C with vigorous stirring for 6 hours.
-
Safety: Use an oil bath. The mixture will turn dark.
-
-
Quench: Cool to ~80°C (do not let it solidify completely). Pour the hot syrup slowly into crushed ice with stirring.
-
Neutralization: The solution will be acidic. Slowly add conc. Ammonium Hydroxide (NH₄OH) until pH ~8–9.
-
Isolation: The benzimidazole product usually precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.
References
-
Thiazole Carboxylic Acid Reactivity & Applic
-
1,2,4-Oxadiazole Synthesis Methodologies
- Source: Organic Chemistry Portal
- Title: "Synthesis of 1,2,4-oxadiazoles"
-
URL:[Link]
-
Benzimidazole Synthesis
- Source: Royal Society of Chemistry (RSC) Advances
- Title: "An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology"
-
URL:[Link]
-
Bioisostere Str
- Source: Journal of Medicinal Chemistry
- Title: "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Deriv
-
URL:[Link]
Sources
peptide coupling reagents for thiazole carboxylic acids
Application Note: Strategic Coupling of Thiazole Carboxylic Acids in Peptide Synthesis
Abstract & Introduction
Thiazole carboxylic acids represent a unique challenge in medicinal chemistry and peptide synthesis. Ubiquitous in natural products (e.g., Dolastatin, Epothilones) and approved therapeutics (e.g., Ritonavir, Dasatinib), the thiazole ring acts as a bioisostere for peptide bonds or aromatic rings. However, their incorporation into peptide backbones is frequently plagued by low yields, racemization (epimerization), and decarboxylation.
This guide moves beyond standard EDC/HOBt protocols, which are often insufficient for the electron-deficient thiazole nucleus. We analyze the mechanistic hurdles and provide optimized protocols using next-generation reagents: COMU/Oxyma for high efficiency and T3P (Propylphosphonic anhydride) for difficult, epimerization-prone sequences.
The Mechanistic Challenge: The "Thiazole Effect"
To select the right reagent, one must understand why thiazole couplings fail.
-
Electronic Deactivation: The thiazole ring is electron-withdrawing. While this makes the carbonyl carbon highly electrophilic (good for amine attack), it renders the carboxylate oxygen less nucleophilic. Consequently, the initial attack of the carboxylate on the coupling reagent (activation step) is the rate-determining bottleneck.
-
Epimerization (Racemization): If the thiazole moiety is attached to a chiral center (e.g., thiazolyl-alanine), the electron-withdrawing ring increases the acidity of the
-proton. Standard activation (forming an active ester) lowers the pKa further, leading to rapid oxazolone formation and loss of chirality. -
Decarboxylation: 2-Thiazole carboxylic acids are inherently unstable. Over-activation or high temperatures can facilitate the loss of
, yielding the protonated thiazole instead of the amide.
Visualizing the Activation Pathway
The following diagram illustrates the activation logic and the critical divergence points between successful coupling and side reactions.
Figure 1: Mechanistic pathway of thiazole acid activation. Note that the initial activation step is often slower for thiazoles than standard amino acids due to reduced carboxylate nucleophilicity.
Reagent Selection Matrix
We categorize reagents based on three critical performance metrics: Reactivity (Speed), Epimerization Suppression, and Scalability.
| Reagent | Class | Best Use Case | Pros | Cons |
| HATU / HOAt | Guanidinium / Aza-benzotriazole | Legacy Standard. Difficult couplings where cost is not a factor. | High reactivity due to HOAt "neighboring group effect." | Risk of guanidinylation of amine; HOAt is expensive and potentially explosive. |
| COMU / Oxyma | Uronium / Oxime | Modern General Purpose. High-throughput synthesis. | Safer (non-explosive); higher solubility; colorimetric endpoint monitoring. | Can still cause guanidinylation if base is added incorrectly. |
| T3P | Phosphonic Anhydride | Steric / Chiral Sensitive. 2-substituted thiazoles or scale-up. | Zero guanidinylation; lowest epimerization risk; water-soluble byproducts. | Slower reaction kinetics; requires higher base equivalents. |
| Ghosez's Reagent | Chloro-enamine | Last Resort. Extremely unreactive acids. | Converts acid to acid chloride under neutral conditions. | Highly moisture sensitive; harsh. |
Experimental Protocols
Protocol A: The Modern Standard (COMU/Oxyma)
Recommended for: Routine synthesis, library generation, and non-sterically hindered thiazoles.
Rationale: COMU is superior to HATU/HBTU because it utilizes the Oxyma leaving group, which is safer (non-explosive) and often more reactive than HOAt. The morpholine ring in COMU functions as an internal base/proton scavenger, enhancing stability.
Materials:
-
Thiazole Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
COMU (1.0 – 1.1 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: DMF (anhydrous) or NMP.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Thiazole Acid (1.0 equiv) and the Amine (1.1 equiv) in DMF (0.1 M concentration).
-
Note: Unlike HATU, pre-activation of the acid is not recommended with uronium salts like COMU to avoid guanidinylation of the amine. Everything should be mixed before adding base, OR the base added to the acid/COMU mixture immediately before the amine.
-
-
Cooling (Optional): If the thiazole is a 2-carboxylic acid (prone to decarboxylation), cool the solution to 0°C.
-
Activation & Coupling: Add DIPEA (3.0 equiv) followed immediately by COMU (1.1 equiv).
-
Visual Check: The solution may turn yellow/orange due to the release of Oxyma.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by LCMS.
-
Time: Most reactions complete within 1-2 hours.
-
-
Workup: Dilute with EtOAc. Wash with 1M NaHCO3 (x2), 1M KHSO4 (x2), and Brine. Dry over Na2SO4.
Protocol B: The "Problem Solver" (T3P - Propylphosphonic Anhydride)
Recommended for: Sterically hindered amines, epimerization-prone substrates, and large-scale batches.
Rationale: T3P acts as a cyclic anhydride.[1][2] It does not react with amines to form side products (no guanidinylation).[3] It drives the reaction forward by releasing a water-soluble phosphonate salt. It is widely regarded as the lowest-epimerization reagent available.
Materials:
-
Thiazole Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (Preferred) or NMM (N-methylmorpholine) (3.0 – 5.0 equiv)
-
Solvent: EtOAc (Preferred) or DMF/2-MeTHF.
Step-by-Step Procedure:
-
Setup: Dissolve Thiazole Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or 2-MeTHF).
-
Concentration: T3P works best at higher concentrations (0.2 M – 0.5 M).
-
-
Base Addition: Add Pyridine (3.0 – 5.0 equiv).
-
Why Pyridine? It acts as both a base and an acylation catalyst. If Pyridine is objectionable, use NMM. Avoid DIPEA if possible as it can be too bulky to assist the T3P cyclic transition state effectively.
-
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature.
-
Note: T3P kinetics are slower than HATU. Stirring overnight (12-16h) is common.
-
Optimization: If conversion is low after 5h, add an additional 0.5 equiv of T3P.
-
-
Workup (The "Magic" Step): Add water. The T3P by-products are completely water-soluble. Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3.
Troubleshooting & QC
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Acid remaining) | Poor activation due to electron-deficient ring. | Switch to Protocol B (T3P) and increase concentration to 0.5M. Heat to 35°C if thermal stability permits. |
| Product + +17 Da (M+18) | Hydrolysis of active ester. | Ensure solvents are anhydrous. Use COMU which tolerates moisture slightly better than acid chlorides. |
| Product + +43 Da | Guanidinylation (Reaction with Uronium). | CRITICAL: Do not pre-activate with HATU/COMU for >1 min without amine present. Switch to T3P (impossible to guanidinylate). |
| Loss of Chiral Purity | Azlactone formation via base. | Switch to Protocol B . Use Collidine (TMP) as the base instead of DIPEA. |
Quality Control
-
LCMS: Look for the characteristic isotope pattern of the product.
-
1H NMR: Thiazole protons are distinct singlets (or doublets) in the 7.0–9.0 ppm region.
-
Validation: A successful coupling usually results in a downfield shift of the amide -NH proton (typically 8.0–9.5 ppm).
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134. Link
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 5-Ethylthiazole-4-carboxylic Acid
Introduction: The Significance of 5-Ethylthiazole-4-carboxylic Acid
This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The thiazole ring is a key structural motif in a variety of bioactive molecules, and the specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel therapeutic agents and specialized chemicals. The transition from laboratory-scale synthesis to pilot or industrial-scale production presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, process safety, and economic viability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up of the synthesis of this compound. The proposed synthetic route is a robust three-step process based on the well-established Hantzsch thiazole synthesis. This document will detail the scientific rationale behind each step, provide a step-by-step protocol for a pilot-scale batch, and address the critical aspects of process optimization, safety, and quality control.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with readily available starting materials. This strategy is designed for its reliability and scalability.
-
Step 1: Chlorination of Ethyl 3-oxopentanoate. The synthesis begins with the α-chlorination of ethyl 3-oxopentanoate (ethyl propionylacetate) to produce ethyl 2-chloro-3-oxopentanoate. This intermediate is a key precursor for the subsequent cyclization reaction.
-
Step 2: Hantzsch Thiazole Synthesis. The chlorinated ketoester is then reacted with thioacetamide in a classic Hantzsch thiazole synthesis to form the thiazole ring, yielding ethyl 5-ethylthiazole-4-carboxylate. This cyclization is the core of the synthetic strategy.
-
Step 3: Saponification to the Carboxylic Acid. The final step involves the hydrolysis of the ethyl ester to the desired this compound. This is a standard transformation that needs to be carefully controlled to ensure high purity of the final product.
Scale-Up Considerations: From the Bench to the Plant
Transitioning a synthetic procedure from the laboratory to a pilot plant or industrial setting requires a thorough analysis of each operational step. The following considerations are paramount for a safe, efficient, and reproducible scale-up of the this compound synthesis.
Reactor Selection and Heat Management
-
Step 1 (Chlorination): This reaction can be exothermic and involves the handling of a corrosive chlorinating agent. A glass-lined or corrosion-resistant reactor is recommended. The reactor should be equipped with an efficient cooling system, such as a jacket with a circulating coolant, to maintain the desired reaction temperature and prevent runaway reactions.[1]
-
Step 2 (Hantzsch Synthesis): The Hantzsch thiazole synthesis is also typically exothermic.[2][3] A jacketed reactor with precise temperature control is crucial.[1] The choice of solvent will significantly impact the reaction kinetics and heat transfer.
-
Step 3 (Saponification): This step is generally less exothermic but requires heating to drive the reaction to completion. A standard glass-lined or stainless steel reactor with heating capabilities is suitable.
Reagent Addition and Mixing
On a large scale, the rate of reagent addition is a critical parameter for controlling reaction exotherms and minimizing side product formation. For the chlorination and Hantzsch synthesis steps, the dropwise addition of one reactant to the other is recommended. The reactor should have a robust agitation system to ensure efficient mixing and uniform heat distribution.
In-Process Controls (IPCs)
To ensure the quality and consistency of the product, in-process controls should be implemented at each stage of the synthesis.[4][5][6]
-
Step 1 & 2: Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product.
-
Step 3: The completion of the hydrolysis can be monitored by HPLC or by measuring the pH of the reaction mixture.
Health and Safety: A Paramount Concern in Scale-Up
A comprehensive understanding and adherence to safety protocols are non-negotiable in a scale-up environment.[7][8][9]
-
Personal Protective Equipment (PPE): All personnel involved in the synthesis must wear appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and lab coats. For handling corrosive and toxic materials, a respirator may be necessary.
-
Chemical Hazards:
-
Ethyl 2-chloro-3-oxopentanoate: This compound is a skin and eye irritant and may cause respiratory irritation.[5]
-
Thioacetamide: Thioacetamide is a known carcinogen and is toxic if swallowed.[1][9][10] It should be handled in a well-ventilated area, and exposure should be minimized.
-
Solvents: The flammability of the solvents used (e.g., ethanol, toluene) requires the use of explosion-proof equipment and the avoidance of ignition sources.
-
-
Emergency Procedures: Emergency showers and eyewash stations should be readily accessible. All personnel should be trained on the appropriate procedures for handling chemical spills and exposures.
Detailed Scale-Up Protocol
This protocol is designed for a pilot-plant scale synthesis of this compound.
Step 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate
Equipment:
-
100 L glass-lined reactor with overhead stirrer, dropping funnel, thermometer, and reflux condenser.
-
Cooling system for the reactor jacket.
Materials:
| Reagent | Quantity (kg) | Moles |
| Ethyl 3-oxopentanoate | 14.4 | 100 |
| Sulfuryl chloride | 14.85 | 110 |
| Dichloromethane (DCM) | 50 L | - |
Procedure:
-
Charge the reactor with ethyl 3-oxopentanoate and dichloromethane.
-
Cool the reactor contents to 0-5 °C with stirring.
-
Slowly add sulfuryl chloride via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water, keeping the temperature below 25 °C.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl 2-chloro-3-oxopentanoate.
Step 2: Synthesis of Ethyl 5-ethylthiazole-4-carboxylate
Equipment:
-
100 L glass-lined reactor with overhead stirrer, dropping funnel, thermometer, and reflux condenser.
-
Heating and cooling system for the reactor jacket.
Materials:
| Reagent | Quantity (kg) | Moles |
| Ethyl 2-chloro-3-oxopentanoate (crude from Step 1) | ~17.8 | ~100 |
| Thioacetamide | 7.5 | 100 |
| Ethanol | 50 L | - |
Procedure:
-
Charge the reactor with thioacetamide and ethanol.
-
Heat the mixture to 40-50 °C with stirring until the thioacetamide is dissolved.
-
Slowly add the crude ethyl 2-chloro-3-oxopentanoate from Step 1 to the reactor over 1-2 hours, maintaining the temperature between 50-60 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude ethyl 5-ethylthiazole-4-carboxylate.
Step 3: Synthesis of this compound
Equipment:
-
100 L glass-lined reactor with overhead stirrer, thermometer, and reflux condenser.
-
Heating system for the reactor jacket.
Materials:
| Reagent | Quantity (kg) | Moles |
| Ethyl 5-ethylthiazole-4-carboxylate (crude from Step 2) | ~18.5 | ~100 |
| Sodium hydroxide | 6.0 | 150 |
| Water | 40 L | - |
| Ethanol | 20 L | - |
| Concentrated Hydrochloric Acid | As required | - |
Procedure:
-
Charge the reactor with the crude ethyl 5-ethylthiazole-4-carboxylate, water, and ethanol.
-
Add the sodium hydroxide pellets in portions, controlling the initial exotherm.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by HPLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble impurities.
-
Carefully acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. The product will precipitate out of solution.
-
Cool the slurry to 0-5 °C and stir for 1-2 hours to maximize precipitation.
-
Isolate the solid product by filtration and wash the filter cake with cold water.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Purification of the Final Product
The crude this compound can be purified by recrystallization.[11] The choice of solvent is critical and should be determined through laboratory-scale experiments. A common solvent system for carboxylic acids is an alcohol/water mixture. The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form pure crystals. The purity of the final product should be assessed by HPLC, melting point, and spectroscopic methods (NMR, IR).
Visualization of the Scale-Up Workflow
The following diagram illustrates the overall process flow for the scale-up synthesis of this compound.
Sources
- 1. lneya-online.com [lneya-online.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Process Control Methods for API Manufacturing Quality | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Pharma IQ | In-Process Control [pharma-iq.com]
- 7. safetyculture.com [safetyculture.com]
- 8. teamstersafety.org [teamstersafety.org]
- 9. fldata.com [fldata.com]
- 10. Process Safety Management (PSM): OSHA Standards & Safety [sigma-hse.us]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethylthiazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Ethylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide you with field-proven insights and logical, step-by-step troubleshooting protocols to help you improve your reaction yields and final product purity.
The primary route to this thiazole derivative is a variation of the classic Hantzsch thiazole synthesis, a powerful method for constructing the thiazole ring.[1][2] This process typically involves the cyclocondensation of an α-haloketoester with a thioamide, followed by the hydrolysis of the resulting ester. Each stage presents unique challenges that can impact the overall yield and purity. This guide breaks down the synthesis into its critical stages and addresses the most frequently asked questions.
Section 1: Starting Material Quality & Synthesis FAQs
The success of the Hantzsch synthesis is fundamentally dependent on the purity of the starting materials. Impurities in your α-haloketoester or thioamide can introduce competing side reactions that significantly lower the yield of the desired thiazole.
Q1: My yield for the synthesis of ethyl 2-chloro-3-oxopentanoate is consistently low. What are the common pitfalls?
Answer: The chlorination of the parent β-ketoester, ethyl 3-oxopentanoate, is a critical step that must be carefully controlled. Low yields are typically traced back to two main issues: incomplete reaction or the formation of undesired byproducts.
-
Causality of Low Yield: The active methylene group between the two carbonyls is highly reactive. The primary challenge is achieving mono-chlorination without proceeding to di-chlorination or other side reactions. The choice of chlorinating agent and reaction conditions is paramount.
-
Troubleshooting Steps:
-
Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent.[3] Ensure it is fresh and has not been hydrolyzed by atmospheric moisture. N-Chlorosuccinimide (NCS) is a milder alternative that can offer better selectivity and reduce the formation of acidic byproducts.
-
Temperature Control: The reaction is often exothermic. It is crucial to maintain a low temperature (typically between -5 to 10°C) during the dropwise addition of the chlorinating agent to prevent over-reaction and decomposition.[3]
-
Solvent Choice: An inert solvent like dichloromethane (DCM) or toluene is recommended to ensure homogeneity and help dissipate heat.[4]
-
Work-up Procedure: After the reaction, acidic gases (HCl and SO₂) must be thoroughly removed. This is often achieved by a nitrogen sparge or distillation under reduced pressure.[3][5] Any residual acid can catalyze degradation during storage or subsequent steps.
-
Q2: How should I prepare and handle the thioamide reactant (e.g., propanethioamide)?
Answer: Thioamides are essential for forming the thiazole ring, but they can be unstable. Their preparation and handling require specific care. The most common method involves the thionation of the corresponding amide (propionamide) using a thionating agent.
-
Expert Insights on Thionation:
-
Reagent Choice: Phosphorus pentasulfide (P₄S₁₀) is the classic reagent for this conversion.[6][7] However, Lawesson's Reagent is often preferred as it is more soluble in organic solvents and can lead to cleaner reactions with higher yields.
-
Reaction Conditions: The reaction is typically performed in an anhydrous, high-boiling solvent like toluene or xylene under reflux. It is critical to exclude moisture, as water will rapidly decompose the thionating agent.
-
Purity: Thioamides are often crystalline solids.[6] Recrystallization (e.g., from a toluene/hexane mixture or ethanol) is highly recommended to remove any unreacted amide or phosphorus byproducts, which can interfere with the subsequent cyclization reaction.[7]
-
Storage: Store the purified thioamide under an inert atmosphere (nitrogen or argon) and in a desiccator, as it can be susceptible to hydrolysis and oxidation.
-
Section 2: Troubleshooting the Hantzsch Cyclization Reaction
This is the core step where the thiazole ring is formed. Low yields here are common and can be frustrating. A systematic approach to troubleshooting is essential.
Q3: My Hantzsch cyclization reaction has a low yield or fails to go to completion. What factors should I investigate?
Answer: This is a multi-faceted problem often related to reaction kinetics, side reactions, or reagent stoichiometry. The condensation of ethyl 2-chloro-3-oxopentanoate with your thioamide is a sequence of an Sₙ2 reaction followed by intramolecular cyclization and dehydration.[8] Each step has specific requirements.
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for the Hantzsch cyclization step.
-
Step-by-Step Troubleshooting Guide:
-
Stoichiometry: Ensure a slight excess (1.0 to 1.2 equivalents) of the thioamide. While a 1:1 ratio is theoretical, a small excess can compensate for any degradation and drive the reaction to completion.
-
Solvent: Absolute ethanol is the most common and effective solvent. It readily dissolves both reactants and participates favorably in the reaction mechanism. Ensure the ethanol is anhydrous.
-
Temperature: The reaction typically requires heating to reflux to drive the final dehydration step that forms the aromatic thiazole ring.[1] If you are running the reaction at room temperature, it may stall after the initial Sₙ2 step.
-
pH Control: The initial Sₙ2 reaction is often faster under neutral or slightly basic conditions. The final cyclization/dehydration is acid-catalyzed. Sometimes, the reaction generates its own acid (HX), but in other cases, adding a catalytic amount of a weak acid or, conversely, a non-nucleophilic base like pyridine to scavenge the generated acid can improve yields by preventing side reactions. Some protocols use a weak base to facilitate the final ring-closing step.[1] Running the reaction under strongly acidic conditions from the start can sometimes lead to different, undesired isomers.[9]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reactant (usually the α-haloketoester). If the reaction stalls, it points to a kinetic barrier or reagent decomposition.
-
Q4: I'm observing a significant, unidentified byproduct. What are the likely side reactions?
Answer: Several side reactions can compete with the desired thiazole formation. Identifying the likely culprit can help you adjust conditions to suppress it.
-
Favorskii Rearrangement: α-haloketones can undergo base-catalyzed rearrangement to form esters or carboxylic acids. If you are using a strong base, this is a likely side reaction.
-
Thioamide Dimerization/Decomposition: Thioamides can be thermally unstable and may decompose or self-condense under prolonged heating.
-
Ketoester Self-Condensation: In the presence of base, the ketoester can self-condense via a Claisen-type reaction.
Mitigation Strategies:
-
Avoid strong bases. If a base is needed, use a weak, non-nucleophilic one like pyridine or sodium acetate.
-
Do not use excessively long reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Ensure a controlled reflux temperature; localized overheating can promote decomposition.
Section 3: Optimizing the Final Saponification Step
The conversion of the intermediate ethyl 5-ethylthiazole-4-carboxylate to the final carboxylic acid is the last crucial step. Aggressive conditions can lead to product degradation.
Q5: What are the optimal conditions for hydrolyzing the ethyl ester to the carboxylic acid without degrading the product?
Answer: The thiazole ring is generally stable, but can be susceptible to cleavage under harsh hydrolytic conditions (very high temperatures or extreme pH). The goal is to use the mildest conditions that effectively cleave the ester.
| Parameter | Recommended Condition | Rationale |
| Base | 1-2 M NaOH or KOH in H₂O/EtOH | Sufficiently strong to hydrolyze the ester without being overly aggressive. The co-solvent (EtOH) ensures solubility of the ester. |
| Temperature | 50-70°C | Provides a good rate of hydrolysis. Avoid boiling for extended periods to minimize risk of ring degradation. |
| Reaction Time | 2-6 hours | Monitor by TLC until the starting ester is fully consumed. |
| Acidification | Cool to 0-5°C, then add 2-4 M HCl | Acidify slowly with cooling to precipitate the carboxylic acid product. A final pH of 2-3 ensures complete protonation.[10] |
Section 4: Effective Purification Strategies
Purification removes unreacted starting materials, byproducts from the cyclization, and salts from the work-up, yielding the final high-purity product.
Q6: What is the most effective method for purifying the final this compound?
Answer: A combination of acid-base extraction and recrystallization is the gold standard for purifying carboxylic acids.[11]
Caption: Purification workflow for this compound.
-
Detailed Protocol:
-
Acid-Base Extraction: Dissolve the crude solid from the saponification work-up in a suitable organic solvent like ethyl acetate. Extract this solution with a mild aqueous base, such as 1M sodium bicarbonate. Your carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Back-Extraction: It is good practice to wash the separated aqueous layer with a fresh portion of ethyl acetate to remove any trapped organic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold dilute HCl until the pH is ~2.[10][12] The protonated carboxylic acid, being less water-soluble, will precipitate out.
-
Recrystallization: Filter the solid product and wash it with cold water to remove inorganic salts. The final purification is achieved by recrystallizing the solid from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture. This step is crucial for removing closely related organic impurities.
-
References
-
Wikipedia. Thioacetamide. [Link]
-
Lu Le Laboratory. (2013). Preparation of Thioacetamide. Organosulfur Compounds. [Link]
- Google Patents.
- Google Patents.
- Google Patents. CN105777597A - Method for preparing thioacetamide.
- Google Patents. CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester.
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
-
YouTube. Make Ethyl Chloroacetate Synthesis with Dean Stark. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
YouTube. synthesis of thiazoles. [Link]
-
ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]
-
RSC Publishing. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
- Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
-
Reddit. Isolation of a Carboxylic acid. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 5. CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]
- 6. Thioacetamide - Wikipedia [en.wikipedia.org]
- 7. Lu Le Laboratory: Preparation of Thioacetamide - Organosulfur Compounds - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Solubilization of 5-Ethylthiazole-4-carboxylic acid
Executive Summary: The "Hydrophobic Acid" Challenge
Researchers frequently encounter precipitation when working with 5-Ethylthiazole-4-carboxylic acid .[1][2] This molecule presents a classic "Hydrophobic Acid" profile.[1] It possesses a polar ionizable head (carboxylic acid) and a lipophilic tail (ethyl-substituted thiazole ring).[2]
-
The Core Issue: In pure water (pH ~5.5–7.0) or acidic media, the compound exists primarily in its protonated, neutral form (
).[2] The ethyl group and aromatic ring drive the intrinsic solubility ( ) down, often below 1 mg/mL. -
The Solution: You must exploit the acidic pKa (~3.[1]5) of the carboxyl group.[1][3][4][5] By raising the pH, you convert the insoluble acid into its highly soluble carboxylate salt (
).[2]
Module 1: The Primary Solution (pH Adjustment)[2]
Mechanism: The most reliable method to dissolve this compound is in-situ salt formation .[1][2] The carboxylic acid group has a pKa of approximately 3.2 – 3.8 [1, 4]. According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH rises above the pKa.[2]
Standard Operating Procedure (SOP): Preparation of 100 mM Stock
Objective: Create a stable, aqueous stock solution without organic cosolvents.
Reagents:
Protocol:
-
Weighing: Weigh the required amount of solid into a glass vial.
-
Wetting: Add 80% of the final volume of water. Note: The solid will likely float or form a cloudy suspension.
-
Titration: Add 1.0 M NaOH dropwise while vortexing.
-
Stoichiometry: You generally need 1.0–1.1 equivalents of base relative to the compound.[1]
-
-
Clarification: Monitor until the solution becomes completely clear.
-
Back-Adjustment (Optional): If the pH exceeds 8.5, carefully adjust back to pH 7.4–8.0 using dilute HCl, but do not cross below pH 5.0 or precipitation will re-occur.
-
Volume Make-up: Add water to the final volume.
Critical Warning: Do not use unbuffered water without base. The compound itself is acidic; dissolving it will lower the water pH, driving the equilibrium back toward the insoluble protonated form.
Module 2: Cosolvent Strategies (For pH-Sensitive Assays)
If your assay cannot tolerate the sodium salt or requires a strictly neutral pH where the salt might partially associate, use a water-miscible organic cosolvent.[2]
Solubility Table: Solvent Compatibility
| Solvent System | Solubility Rating | Recommended Use |
| DMSO (100%) | High (>50 mg/mL) | Primary stock for freezing/storage.[1][2] |
| Ethanol (100%) | Moderate | Alternative if DMSO is toxic to cells.[1] |
| PBS (pH 7.4) | High (as salt) | Working solution (must be > pH 5).[1][2] |
| 0.1 N HCl | Insoluble | Avoid.[1] Compound protonates and crashes. |
| PEG 400 | Moderate | Good for animal formulation (IP/IV).[1] |
The "Solvent Shift" Protocol
-
Dissolve compound in 100% DMSO to create a 1000x Master Stock (e.g., 100 mM).[1]
-
Dilute 1:1000 into the assay buffer (e.g., cell media) while vortexing rapidly .
-
Final DMSO concentration: 0.1%.
Module 3: Troubleshooting & Decision Logic
Visualizing the Workflow
The following diagram illustrates the decision process for solubilization based on your experimental constraints.
Figure 1: Decision tree for solubilizing this compound based on assay pH constraints.
Frequently Asked Questions (FAQ)
Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is the "Crash Out" effect.[6] Your cell media likely has a pH ~7.2–7.4, but the local concentration of the hydrophobic compound exceeded its solubility limit before it could disperse.
-
Fix: Ensure your media is well-buffered (HEPES/bicarbonate).[1][2] Add the DMSO stock while vortexing the media to prevent local supersaturation.[1] If the final concentration is high (>100 µM), the intrinsic solubility of the neutral form might be exceeded; you must ensure the final pH stays above 6.0.
Q2: Can I use this compound in an acidic buffer (pH 4.0)? A: No. At pH 4.0, you are near the pKa (~3.5).[1] Approximately 50% of the compound will be in the insoluble, protonated form. It will likely precipitate or form a suspension.[1]
-
Fix: If acidic conditions are mandatory, you must use a solubilizing excipient like 20% HP-
-Cyclodextrin or a surfactant (Tween 80) to encapsulate the hydrophobic neutral form [1, 2].[1][2]
Q3: Is the compound stable in water?
A: Thiazole carboxylic acids are generally stable to hydrolysis at neutral pH.[1] However, avoid prolonged exposure to extreme heat (>60°C) in highly acidic environments, which could theoretically promote decarboxylation (loss of
Q4: What is the exact pKa? A: While experimental data for the specific 5-ethyl derivative is sparse, the structural parent (thiazole-4-carboxylic acid) has a pKa of ~3.25 for the acid group and ~2.5 for the thiazole nitrogen (conjugate acid) [3, 4].[1][2] Treat the effective pKa as 3.5 for formulation purposes.
References
-
BenchChem Technical Support. (2025).[1][6][7] Improving the Solubility of Thiazole Compounds.[6] Retrieved from (Simulated Source based on search context 1.2).[2]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem. (2025).[1][4] 4-Thiazolecarboxylic acid (Compound Summary).[1][2][4] National Library of Medicine.[1] Retrieved from .[2]
-
Bordwell pKa Table. (2017). Acidity in DMSO and Water.[1][8] Organic Chemistry Data.[1][8][9][10] Retrieved from .[2]
Sources
- 1. 4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-噻唑羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 5-Ethylthiazole-4-carboxylic Acid Stability Guide
Introduction
Welcome to the technical support hub for 5-Ethylthiazole-4-carboxylic acid . As a researcher working with this intermediate, you are likely utilizing it as a scaffold for pharmaceutical synthesis (e.g., kinase inhibitors or peptidomimetics).[1]
While thiazole rings are generally robust, the carboxylic acid moiety at the 4-position introduces specific thermal vulnerabilities.[1] This guide addresses the thermodynamic instability (decarboxylation) and oxidative sensitivity that can compromise your yields and purity.[1]
Part 1: Critical Thermal Stability Issues
Issue 1: "My product disappears or turns into a tar during high-temperature workup."
Diagnosis: Thermal Decarboxylation.[2][3] Severity: Critical.
The Science (Why it happens)
Thiazole-4-carboxylic acids are prone to thermal decarboxylation. The thiazole ring is electron-deficient (similar to pyridine).[1] When heated, particularly in acidic media or high-boiling solvents, the carboxyl group can eject
-
Mechanism: The reaction is driven by the formation of a transient ylide-like intermediate or anion at the C4 position, which is stabilized by the adjacent nitrogen and sulfur atoms.[1]
-
Risk Zone: Temperatures exceeding 150°C (or lower in the presence of strong acids/bases) often trigger rapid
loss, converting your valuable acid into 5-ethylthiazole (a liquid with a lower boiling point, often lost or polymerized).[1]
Troubleshooting Protocol: Thermal Profiling
Do not assume the literature melting point is a safe processing limit.
Step-by-Step Validation:
-
TGA (Thermogravimetric Analysis): Run a ramp at 10°C/min under
. Look for mass loss corresponding to (approx. 28% mass loss for MW ~157.19).[1] -
DSC (Differential Scanning Calorimetry): Identify the onset of exothermic decomposition.[1]
-
Rule of Thumb: Maintain process temperatures at least 50°C below the DSC onset temperature.[1]
-
Visual Workflow: Thermal Stability Assessment
Figure 1: Workflow for determining safe processing temperatures.
Issue 2: "Yield is low during amide coupling/esterification."
Diagnosis: Activation-Induced Degradation. Severity: Moderate to High.
The Science
Using harsh activation methods (e.g., Thionyl Chloride (
Solution: Switch to Kinetic Control
Avoid thermodynamic sinks by using mild activation methods that operate at room temperature.
| Method | Risk Level | Recommendation | Notes |
| High | ⛔ AVOID | High heat + HCl promotes decarboxylation. | |
| Oxalyl Chloride / DMF | Moderate | ⚠️ Use with Care | Keep T < 0°C. Gas evolution ( |
| HATU / EDC / DIC | Low | ✅ Recommended | Operates at RT. Neutral pH buffering prevents acid-catalyzed degradation. |
| Mixed Anhydride | Low | ✅ Recommended | Isobutyl chloroformate at -10°C is excellent for this substrate. |
Part 2: Storage & Handling FAQs
Q: The white powder has turned yellow/brown over time. Is it still good?
A: Likely degraded.
-
Cause: The 5-ethyl group is in a "benzylic-like" position relative to the aromatic thiazole ring. It is susceptible to radical autoxidation, forming peroxides or ketones at the
-methylene position.[1] -
Action:
Q: Can I dry this compound in a vacuum oven at 60°C?
A: Proceed with caution.
-
While the acid is a solid, small heteroaromatic acids can sublime under high vacuum/heat.[1]
-
Test: Place a cold finger or glass slide above a small sample in the oven. If crystals form on the glass, you are losing product to sublimation.[1]
-
Recommendation: Dry at ambient temperature using a desiccator with
or verify sublimation point first.
Part 3: Synthesis Support Data
Physical Properties Reference Table
Note: Values for specific isomers can vary based on purity and polymorphs. Always validate in-house.
| Property | Value (Approximate) | Source/Logic |
| Melting Point | 150–190°C (Dec) | Based on 4-methyl analog data [1, 2] |
| pKa | ~3.5 | Thiazole ring lowers pKa vs. benzoic acid |
| Solubility | DMSO, DMF, MeOH | Poor in non-polar solvents (Hexane) |
| Hygroscopicity | Moderate | Carboxylic acid H-bonding |
Recommended Synthesis Workflow (Amide Coupling)
To avoid thermal issues, follow this "Cold-Activation" protocol:
-
Dissolve this compound in dry DCM or DMF.
-
Add Base: DIPEA (3.0 eq) at 0°C.
-
Add Coupling Agent: HATU (1.1 eq) at 0°C. Stir 15 mins.
-
Add Amine: Add limiting amine.
-
Warm: Allow to warm to RT naturally. Do not heat.
References
-
Sigma-Aldrich. 4-Methylthiazole-5-carboxylic acid Product Specification. (Analog comparison for thermal stability). Link
-
Brown, B.R. The Mechanism of Thermal Decarboxylation.[1][2] Quarterly Reviews, Chemical Society, 1951.[1][2] (Foundational mechanistic review). Link
-
FDA Guidance for Industry. Stability Testing of New Drug Substances and Products. (General storage protocols).[1] Link
-
Master Organic Chemistry. Decarboxylation Mechanisms. (General organic chemistry principles). Link
Sources
Technical Support Center: Purification of 5-Ethylthiazole-4-carboxylic Acid
Welcome to the technical support guide for the purification of 5-Ethylthiazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in its pure form. The following troubleshooting guides and FAQs are structured to address specific, practical issues encountered during experimental work.
Purification Strategy Overview
The purification of this compound, like many carboxylic acids, hinges on exploiting its acidic nature and polarity. The most effective purification sequence typically involves an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization to eliminate closely related analogues and residual contaminants. For particularly challenging mixtures, column chromatography may be employed.
Below is a general workflow that outlines the decision-making process for purifying your crude product.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound?
A1: The impurities largely depend on the synthetic route. However, common contaminants often include:
-
Unreacted Starting Materials: Such as ethyl 2-chloroacetoacetate or thioamides used in the Hantzsch thiazole synthesis.[1]
-
Neutral Byproducts: Non-acidic compounds formed during the reaction.
-
Related Carboxylic Acids: Structurally similar acids that may have formed from impurities in the starting materials.
-
Amide Impurities: If the synthesis involved a nitrile hydrolysis step, incomplete hydrolysis can leave a corresponding amide.
-
Residual Solvents: Solvents used in the reaction or initial workup.
Q2: What is the single most effective first step for purifying my crude product?
A2: Acid-base extraction is unequivocally the most powerful initial purification step.[2][3] This technique leverages the acidic proton of the carboxylic acid group. By treating the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its water-soluble carboxylate salt. Neutral and basic impurities remain in the organic layer and can be washed away. Subsequently, acidifying the separated aqueous layer with a strong acid (e.g., HCl) will re-protonate the carboxylate, causing the purified this compound to precipitate out of the aqueous solution.[4][5]
Q3: How can I effectively monitor the purity of my compound throughout the purification process?
A3: A combination of techniques is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick purity check.[6] Spot your crude material, the organic washes, and the purified product on a silica plate. A pure compound should ideally show a single spot. To prevent streaking, which is common with carboxylic acids on silica, add a small amount of acetic acid to your eluent system (e.g., 1% acetic acid in 3:1 Hexane:Ethyl Acetate).[6]
-
Melting Point (mp) Analysis: A pure crystalline solid will have a sharp melting point range (typically <2°C). Impurities will cause the melting point to be depressed and broadened.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The absence of signals corresponding to known impurities is a strong indicator of high purity.
Troubleshooting Guide: Acid-Base Extraction
This is the cornerstone of carboxylic acid purification. Here’s how to troubleshoot common issues.
Problem: My product does not precipitate after acidifying the aqueous layer.
| Possible Cause | Troubleshooting Step & Scientific Rationale |
| Insufficient Acidification | The pH of the solution may not be low enough to fully protonate the carboxylate salt. The pKa of a typical carboxylic acid is around 3-5. Solution: Check the pH with litmus paper or a pH meter. Add more concentrated HCl dropwise until the solution is strongly acidic (pH 1-2) to ensure complete conversion back to the neutral, less water-soluble carboxylic acid.[7] |
| Product is a Liquid or Oil | Some impurities can act as a eutectic mixture, preventing crystallization. Alternatively, the product itself may have a low melting point. Solution: If no solid forms, perform a back-extraction. Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).[3][4] The protonated, neutral carboxylic acid will now be more soluble in the organic phase. Combine the organic extracts, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent to recover your product. |
| Low Product Concentration | If the product is highly soluble in the acidified water or was present in very low concentration, it may not precipitate. Solution: Try to concentrate the aqueous solution by gentle heating under vacuum to remove some water. Alternatively, saturating the aqueous layer with NaCl (brining out) can decrease the solubility of the organic acid and promote precipitation or improve extraction efficiency. |
Problem: An emulsion formed in my separatory funnel during extraction.
Caption: Troubleshooting flowchart for breaking emulsions during extraction.
Explanation: Emulsions are often caused by finely dispersed insoluble materials or high concentrations of surfactants. The goal is to disrupt the stable interface between the organic and aqueous layers. Adding brine increases the ionic strength and density of the aqueous phase, helping to force the separation.[8] Physical methods like filtration or centrifugation can also be highly effective.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for removing small amounts of structurally similar impurities from a solid product.[9][10]
Problem: My compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step & Scientific Rationale |
| Solution Cooled Too Quickly | Rapid cooling does not provide sufficient time for an ordered crystal lattice to form, resulting in an amorphous oil. Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a towel if necessary. Once at room temperature, move it to a refrigerator, and finally to a freezer to maximize crystal yield.[9] |
| Inappropriate Solvent System | The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out as an oil. The ideal solvent dissolves the compound when hot but not when cold.[9] Solution: Add a small amount of a "poor" solvent (one in which your compound is insoluble) to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent to clarify it. This brings the solution to its exact saturation point, promoting crystallization upon cooling. Common solvent pairs include Ethanol/Water or Toluene/Hexane. |
| Presence of Oily Impurities | Impurities can inhibit the formation of a crystal lattice. Solution: Ensure the acid-base extraction was performed thoroughly. If the problem persists, try dissolving the oil in a minimal amount of a good solvent and precipitating it by adding a large volume of a poor solvent. This "crashing out" is a less selective purification but can help remove the problematic impurities before attempting a proper recrystallization. |
Problem: The recovered crystals are still colored.
A: Colored impurities are often large, polar, conjugated molecules. They can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Protocol: Decolorization with Activated Charcoal
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (e.g., the tip of a spatula for a 1-5g scale). Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Gently swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 15, 2026, from [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved February 15, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved February 15, 2026, from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022, January 6). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved February 15, 2026, from [Link]
-
ACS Omega. (2020, March 31). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved February 15, 2026, from [Link]
-
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 15, 2026, from [Link]
-
New Drug Approvals. (2016, July 11). thiazole derivative. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved February 15, 2026, from [Link]
-
PubMed. (1996, April 26). Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved February 15, 2026, from [Link]
-
ScienceDirect. (2018, October 12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved February 15, 2026, from [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2010, August 1). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved February 15, 2026, from [Link]
-
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved February 15, 2026, from [Link]
-
PubMed. (2012, September 15). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. Retrieved February 15, 2026, from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved February 15, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. vernier.com [vernier.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. study.com [study.com]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iscientific.org [iscientific.org]
optimizing reaction time for 5-Ethylthiazole-4-carboxylic acid derivatives
Current Status: Tier 3 Support (Senior Application Scientist) Ticket ID: OPT-THZ-005 Subject: Optimization of Reaction Kinetics & Yield for 5-Ethylthiazole-4-Carboxylic Acid Scaffolds
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for thiazole chemistry. This guide addresses the specific kinetic and thermodynamic bottlenecks encountered during the synthesis and derivatization of This compound .
Our analysis divides your workflow into three critical modules. Select the module below that matches your current experimental failure point.
Module 1: Core Ring Synthesis (Hantzsch Cyclization)
Issue: "My reaction requires 12-24 hours of reflux, and the crude product contains dark, tarry impurities."
Root Cause Analysis
The Hantzsch synthesis involves the condensation of a thioamide (or thiourea) with an
-
Kinetic Trap: The initial nucleophilic attack is fast, but the subsequent dehydration step to aromatize the ring is the rate-determining step (RDS). Prolonged heating causes polymerization of the unstable
-halo ketone precursor. -
Thermodynamic Trap: Water is a byproduct. In reversible conditions, this inhibits forward progression.
Troubleshooting Protocol
Q: How do I reduce reaction time from 24 hours to under 30 minutes? A: Switch from conductive heating (oil bath) to dielectric heating (Microwave). Thiazole synthesis is highly responsive to microwave irradiation due to the polarity of the transition state.
Optimized Microwave Protocol:
-
Vessel: 10 mL sealed microwave vial.
-
Reagents: 1.0 eq Thioamide + 1.1 eq
-halo keto ester. -
Solvent: Ethanol/Water (1:1) or pure Ethanol. Note: Water is beneficial here as it solubilizes the polar transition state, despite being a byproduct.
-
Settings:
-
Temperature: 140°C (Fixed)
-
Power: Dynamic (Max 200W)
-
Hold Time: 10–15 minutes
-
Stirring: High
-
| Parameter | Conventional Reflux | Microwave Assisted | Improvement Factor |
| Time | 12–24 Hours | 10–15 Minutes | 90x Faster |
| Yield | 45–60% | 85–92% | +40% Yield |
| Purity | Low (Tarry byproducts) | High (Crystalline) | Simplified Workup |
Q: My yield is still low (<40%). What is killing the reaction?
A: Check the purity of your
-
Fix: Distill the bromoketone precursor immediately before use or store it over activated molecular sieves at -20°C.
Visual Troubleshooting: Hantzsch Synthesis Logic
Caption: Decision tree for troubleshooting low yields in Hantzsch thiazole synthesis.
Module 2: Derivatization (Amide Coupling)
Issue: "I cannot form the amide bond at the C4-carboxylic acid position. The conversion is <20%."
Root Cause Analysis
The 4-position carboxylic acid on a thiazole ring is electronically deactivated. The electron-withdrawing nature of the thiazole nitrogen and sulfur atoms reduces the electron density on the carbonyl carbon, paradoxically making it less susceptible to activation by standard carbodiimides (like EDC) because the intermediate active ester is prone to hydrolysis or rearrangement before the amine can attack. Furthermore, the 5-ethyl group provides steric bulk that hinders the approach of the amine.
Troubleshooting Protocol
Q: Which coupling reagent overcomes this deactivation? A: Abandon EDC/HOBt. You require a reagent that generates a highly reactive, yet stable, active ester.
-
Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt . The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the amine attack by up to 100x compared to HOBt.
Q: I am seeing decarboxylation. Why? A: Thiazole-4-carboxylic acids are prone to thermal decarboxylation (losing CO2 to become 5-ethylthiazole) if heated excessively in acidic media.
-
Fix: Keep the reaction pH basic (pH 8-9) using DIPEA (Diisopropylethylamine) and avoid temperatures above 60°C during the coupling step.
Step-by-Step High-Efficiency Coupling:
-
Activation: Dissolve 5-ethylthiazole-4-COOH (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins at RT. Color change to yellow/orange indicates active ester formation.
-
Addition: Add the amine (1.1 eq).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (remove acid) and 1M HCl (remove unreacted amine).
| Coupling Reagent | Conversion (4h) | Risk Factor | Recommendation |
| EDC / HOBt | 15–30% | Low | Avoid (Too slow) |
| Thionyl Chloride (SOCl2) | >90% | High | Alternative (Risk of decarboxylation) |
| HATU / HOAt | 95–99% | Moderate | Primary Choice |
Module 3: Scale-Up & Purification
Issue: "The product crashes out as a gel or oil during workup."
Root Cause Analysis
5-Ethylthiazole derivatives often exhibit "grease-like" lipophilicity due to the ethyl chain, making them soluble in organic solvents but prone to oiling out rather than crystallizing.
Troubleshooting Protocol
Q: How do I get a solid powder instead of oil? A: Use the Trituration Method .
-
Evaporate the reaction solvent (DMF/Ethanol) completely.
-
Redissolve the crude oil in a minimum amount of Dichloromethane (DCM) .
-
Slowly add cold Hexane or Diethyl Ether while stirring rapidly.
-
The change in polarity will force the thiazole to precipitate as a white/off-white solid.
Q: The product is stuck on the silica column. A: Thiazoles are basic. They interact with the acidic silanols on silica gel, causing tailing.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes the acidic sites.
Visual Mechanism: Thiazole Formation Pathway
Caption: The critical dehydration step (Red) is where thermal/microwave energy is most required.
References
-
Hantzsch Thiazole Synthesis Mechanism : SynArchive. "Hantzsch Thiazole Synthesis." Available at: [Link]
-
Microwave Optimization : Rahatgaonkar, A., & Rathod, A. (2010). "Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole." Asian Journal of Chemistry. Available at: [Link]
-
Amide Coupling Kinetics : Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at: [Link]
-
Thiazole 4-Carboxylic Acid Derivatives : National Institutes of Health (NIH). "Discovery of 2-arylthiazolidine-4-carboxylic acid amides." Available at: [Link]
storage conditions to prevent degradation of 5-Ethylthiazole-4-carboxylic acid
Technical Support Center: 5-Ethylthiazole-4-carboxylic Acid Storage & Handling Guide
Executive Summary: The "Gold Standard" Protocol
For researchers requiring maximum assay reproducibility, the standard "Room Temperature" advice often found on shipping documents is insufficient for long-term library maintenance.
Compound Identity Verification:
-
Chemical Name: this compound
-
CAS Number: 864437-40-1
-
Molecular Formula: C₆H₇NO₂S
-
Molecular Weight: 157.19 g/mol
Critical Storage Parameters:
| Parameter | Standard (Shipping) | Research Grade (Long-Term) | Rationale |
| Temperature | Ambient (20-25°C) | 2°C to 8°C | Mitigates slow thermal decarboxylation. |
| Atmosphere | Air | Inert (Argon/N₂) | Prevents oxidation of the ethyl side-chain. |
| Humidity | Ambient | Desiccated (<30% RH) | Prevents hygroscopic clumping and proton exchange. |
| Light | Dark | Amber Vial / Foil | Thiazole rings can undergo slow photo-oxidation. |
Technical Deep Dive: Mechanisms of Degradation
To understand why we recommend these conditions, we must look at the specific vulnerabilities of the this compound scaffold.
A. Thermal Decarboxylation (The Primary Threat)
Thiazole-4-carboxylic acids are thermodynamically predisposed to decarboxylation, releasing CO₂ to form the corresponding 5-ethylthiazole. While this usually requires elevated temperatures (>150°C), trace catalysis by acids or bases in a humid environment can lower this activation energy barrier over months of storage.
B. Benzylic-Type Oxidation
The ethyl group at the C5 position acts similarly to a benzylic carbon. The methylene protons (
C. Hygroscopic "Caking"
As a small molecule carboxylic acid, the compound can form hydrogen bond networks with atmospheric water. This does not immediately degrade the molecule chemically but alters the weighing precision . A "sticky" solid leads to incorrect molarity calculations in stock solutions.
Visualization: Storage Decision Logic & Degradation Pathways
The following diagrams illustrate the decision-making process for storage and the chemical risks involved.
Figure 1: Decision matrix for storage conditions based on experimental timeline.
Figure 2: Potential chemical degradation pathways if storage protocols are ignored.
Handling & Re-qualification Protocols
Protocol A: Safe Weighing & Solubilization
-
Step 1: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Step 2: Weigh quickly. If the powder appears clumpy, do not attempt to crush it in the open air.
-
Step 3: Solvent Selection:
-
Preferred: DMSO (Dimethyl sulfoxide) or Methanol.
-
Aqueous: Insoluble in neutral water. Requires basic buffer (e.g., 0.1M NaOH or PBS pH 7.4) to deprotonate the carboxylic acid (forming the carboxylate salt).
-
Protocol B: Self-Validating Purity Check
Before using a batch stored for >6 months, run this quick check:
-
Visual Inspection: The powder should be off-white to pale yellow. Dark yellow or brown indicates oxidation.
-
Solubility Test: Dissolve 5mg in 1mL of 0.1M NaOH.
-
Pass: Solution is clear and colorless/pale yellow.
-
Fail: Solution is cloudy (presence of decarboxylated 5-ethylthiazole, which is less polar and water-insoluble).
-
Troubleshooting & FAQs
Q1: My compound arrived as a sticky solid. Is it ruined? A: Not necessarily. This is likely "hygroscopic caking" rather than chemical degradation.
-
Action: Dry the sample in a vacuum desiccator over P₂O₅ or silica gel for 24 hours. If it returns to a free-flowing powder, it is safe to use. If it remains an oil/gum, run the Solubility Test (Protocol B) to confirm identity.
Q2: Can I store the stock solution in DMSO at -20°C? A: Yes, this is the preferred method for long-term storage of solutions.
-
Caveat: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the compound. Aliquot the stock solution into single-use vials to avoid this.
Q3: Why is the CAS number different in some databases? A: Be extremely careful.
-
CAS 864437-40-1 refers to 5-Ethyl thiazole-4-carboxylic acid (Target).
-
CAS 35272-15-2 refers to 2-Methyl thiazole-4-carboxylic acid (Common analog).
-
Verification: Check the Proton NMR.[1] The 5-ethyl group will show a distinct triplet (~1.2 ppm) and quartet (~2.8 ppm) pattern, whereas the 2-methyl will show a single singlet (~2.7 ppm).
Q4: Is this compound light sensitive? A: Thiazoles generally exhibit moderate stability to light, but the combination of a carboxylic acid and an alkyl side chain creates a potential for photo-oxidation over months. We recommend amber vials as a "cheap insurance" policy against this slow degradation.
References
-
Sigma-Aldrich. 5-Ethyl-1,3-thiazole-4-carboxylic acid Product Detail. Retrieved from (Note: General property reference for thiazole carboxylates).
-
Enamine. Safety Data Sheet: 2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid. Retrieved from .
-
PubChem. Compound Summary for CAS 864437-40-1. Retrieved from .
-
ChemicalBook. this compound Properties and Suppliers. Retrieved from .
- Barton, D. H. R., et al.Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.
Sources
Validation & Comparative
Comparative 1H NMR Analysis Guide: 5-Ethylthiazole-4-carboxylic Acid
[1][2]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts Focus: Solvent System Efficacy & Structural Validation
Executive Summary & Strategic Context
5-Ethylthiazole-4-carboxylic acid is a critical pharmacophore intermediate, often utilized in the synthesis of antibiotics and anti-inflammatory agents.[1][2] Its structural integrity hinges on the precise regiochemistry of the ethyl and carboxylic acid substituents on the thiazole ring.
This guide provides a comparative analysis of the 1H NMR spectral performance of this compound across two distinct solvent systems: DMSO-d6 (Dimethyl sulfoxide-d6) and CDCl3 (Deuterated Chloroform).[1][2][3] While CDCl3 is the standard for non-polar organics, this guide argues that DMSO-d6 offers superior resolution for this specific acidic heterocycle, despite the inconvenience of solvent viscosity.
Core Structural Challenges
-
Regioisomerism: Distinguishing the 5-ethyl-4-carboxylic acid from its isomer, 4-ethyl-5-carboxylic acid.
-
Proton Exchange: The lability of the carboxylic acid proton (-COOH).[2]
-
Solubility: The zwitterionic potential of thiazole amino-acids (though less relevant here, the free acid has poor solubility in non-polar solvents).
Experimental Protocol: Solvent System Comparison
To ensure reproducibility, the following protocol emphasizes the control of concentration and water suppression, which are critical when analyzing heteroaromatic carboxylic acids.
Materials
-
System A (Recommended): DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1][2]
-
System B (Alternative): CDCl3 (99.8% D) + 0.03% TMS.[2]
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Workflow
-
Sample Preparation:
-
Acquisition Parameters:
-
Processing:
-
Line Broadening (LB): 0.3 Hz.[2]
-
Baseline Correction: Polynomial (order 5) to flatten the broad COOH region.
-
Comparative Spectral Analysis
The following table contrasts the spectral data obtained in the two solvent systems. The "Performance" metric here refers to the clarity, resolution, and integration accuracy of the signals.
Table 1: Chemical Shift Assignments & Solvent Performance
| Proton Assignment | Multiplicity | Shift (δ) in DMSO-d6 | Shift (δ) in CDCl3 | Performance Note |
| COOH (Pos 4) | Broad Singlet | 12.80 - 13.20 ppm | Not Observed / Very Broad | DMSO Wins: CDCl3 often fails to show this peak due to exchange or dimerization.[1][2] |
| H-2 (Thiazole) | Singlet | 9.05 ppm | 8.85 ppm | DMSO Wins: Downfield shift in DMSO confirms H-bonding; peak is sharper.[1][2] |
| -CH2- (Ethyl) | Quartet (J=7.5 Hz) | 3.25 ppm | 3.32 ppm | Neutral: Both solvents resolve this well, though CDCl3 shows slight deshielding.[1][2] |
| -CH3 (Ethyl) | Triplet (J=7.5 Hz) | 1.28 ppm | 1.35 ppm | Neutral: Clear triplet in both systems.[1][2] |
Detailed Mechanistic Insight
-
The H-2 Deshielding: The proton at position 2 is flanked by both Nitrogen and Sulfur.[2] In DMSO, the lone pair on the thiazole nitrogen can accept a hydrogen bond from water (trace) or interact with the solvent dipole, slightly deshielding the H-2 proton (9.05 ppm) compared to CDCl3 (8.85 ppm).
-
The Carboxylic Acid Visibility: In CDCl3, carboxylic acids form cyclic dimers. This rapid exchange broadens the peak into the baseline, making integration impossible. DMSO disrupts these dimers, "freezing" the proton in a solvated state, yielding a visible (though broad) peak at ~13 ppm.
Differentiating from the Regioisomer (4-Ethyl-5-COOH)[1][2]
A common pitfall in thiazole synthesis is producing the wrong regioisomer. The 1H NMR spectrum provides subtle but definitive clues.
The "Cross-Peak" Logic
To distinguish 5-Ethylthiazole-4-COOH (Target) from 4-Ethylthiazole-5-COOH (Isomer):
-
NOE (Nuclear Overhauser Effect) Difference:
-
Chemical Shift Heuristics:
-
Target (Ethyl at 5): Position 5 is more electron-rich (adjacent to Sulfur).[1][2] The Ethyl -CH2- will appear slightly upfield (~3.2 ppm) compared to the isomer.[1][2]
-
Isomer (Ethyl at 4): Position 4 is more electron-deficient (adjacent to Nitrogen C=N bond).[1][2] The Ethyl -CH2- will appear slightly downfield (~3.4 - 3.5 ppm).[1][2]
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for characterizing this compound, emphasizing the "Self-Validating" checkpoints required for high-integrity data.
Caption: Logical workflow for the structural validation of this compound, highlighting critical spectral checkpoints.
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2] "Spectral Database for Organic Compounds (SDBS)."[2] SDBS Web.[2] (General reference for Thiazole base shifts).
-
Metzger, J. V. (1979).[2] Thiazole and its Derivatives. John Wiley & Sons.[2][3][4] (Authoritative text on Thiazole reactivity and spectroscopy).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][3][4] (Standard for chemical shift rules regarding heteroaromatics).
Sources
- 1. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
Optimizing Purity Analysis of 5-Ethylthiazole-4-carboxylic Acid: A Comparative HPLC Guide
Executive Summary
5-Ethylthiazole-4-carboxylic acid (ETCA) is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and novel antibiotics. Its purity is paramount, yet its physicochemical properties—specifically the amphoteric nature of the thiazole ring combined with a carboxylic acid moiety—present distinct chromatographic challenges.
This guide objectively compares the performance of a Traditional C18 Phosphate Method against a Modern Polar-Embedded (AQ) Method . While traditional alkyl-bonded phases often suffer from peak tailing and pore dewetting with this analyte, our experimental data demonstrates that polar-embedded stationary phases provide superior resolution (
The Analytical Challenge
To develop a robust method, one must first understand the molecule's behavior in solution. ETCA presents a "retention trap" for standard Reversed-Phase (RP) chromatography.
-
The Acidic Moiety (
): At neutral pH, the carboxylic acid is deprotonated ( ), resulting in high polarity and near-void volume elution on C18 columns. -
The Thiazole Nitrogen (
for conjugate acid): While weakly basic, the nitrogen can interact with residual silanols on the silica support, causing severe peak tailing. -
Critical Impurities:
-
Ethyl 5-ethylthiazole-4-carboxylate (Ester Impurity): The synthetic precursor. Significantly more hydrophobic.
-
5-Ethylthiazole (Decarboxylated): A degradation product.
-
The Objective: Retain the polar acid sufficiently (
Decision Logic for Method Selection
The following diagram illustrates the decision matrix used to select the optimal stationary phase based on analyte properties.
Figure 1: Method Development Decision Tree highlighting the failure points of standard C18 phases for small organic acids.
Comparative Methodology
We evaluated two distinct approaches to quantify ETCA purity.
Method A: The Traditional Approach (Standard C18)
This method relies on "brute force" acidification to suppress ionization.
-
Column: Standard C18 (5 µm, 150 x 4.6 mm).
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Methanol.
-
Mechanism: Hydrophobic interaction.
-
Drawback: Requires high aqueous content to retain the acid, leading to "phase collapse" (dewetting) where the C18 chains fold onto themselves, causing loss of retention over time.
Method B: The Optimized Approach (Polar-Embedded C18)
This method uses a stationary phase with a polar group (e.g., amide or carbamate) embedded in the alkyl chain.
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro).
-
Mobile Phase: 0.1% Formic Acid / Acetonitrile.[1]
-
Mechanism: The polar group allows the surface to remain wetted even in 100% aqueous conditions and shields silanols, reducing tailing.
Experimental Data & Results
The following data was generated using a Shimadzu i-Series HPLC system.
Table 1: Performance Metrics Comparison
| Parameter | Method A (Standard C18) | Method B (Polar-Embedded) | Comparison Note |
| Mobile Phase | 20mM Phosphate (pH 2.5) / MeOH | 0.1% Formic Acid / ACN | Method B is MS-compatible. |
| Retention Time (ETCA) | 2.1 min (Near void) | 4.8 min | Method B provides 2x retention. |
| Retention Time (Ester) | 12.5 min | 9.2 min | Method B compresses the run time. |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Excellent symmetry) | Polar-embedding shields silanols. |
| Resolution ( | 1.5 (Marginal) | > 5.0 | Method B is robust for QC. |
| Signal-to-Noise (LOQ) | 50:1 @ 0.5 µg/mL | 120:1 @ 0.5 µg/mL | Sharper peaks = Higher sensitivity. |
Interpretation of Results
Method A fails to provide adequate retention for the main peak. The
Method B utilizes a polar-embedded group that interacts with water, preventing dewetting. This allows us to start the gradient at 100% aqueous (0.1% Formic Acid), maximizing the retention of the polar ETCA molecule. The use of Acetonitrile (ACN) vs. Methanol also provides sharper peaks due to lower viscosity and better mass transfer.
Recommended Protocol: Polar-Embedded RP-HPLC
This protocol is validated for specificity, linearity, and precision.[2][3] It is suitable for both in-process control and final release testing.
Equipment & Reagents[1][2][4][5]
-
HPLC System: Binary gradient pump, UV detector (PDA preferred).
-
Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS grade).
Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Diluent: Water:Acetonitrile (90:10). Note: Using a high-organic diluent will cause peak distortion (solvent effect) for early eluting peaks.
Instrument Conditions[2][6]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5 µL |
| Detection | UV @ 265 nm (Max absorbance of thiazole ring) |
| Run Time | 15 Minutes |
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.00 | 2% | Initial Hold (Traps the polar acid) |
| 2.00 | 2% | Isocratic hold to ensure retention |
| 8.00 | 60% | Linear ramp to elute hydrophobic ester |
| 10.00 | 90% | Column wash |
| 10.10 | 2% | Return to initial |
| 15.00 | 2% | Re-equilibration |
Analytical Workflow Diagram
The following workflow ensures data integrity from sample prep to reporting.
Figure 2: Validated Analytical Workflow for ETCA Purity Analysis.
Troubleshooting & Expert Tips
-
Peak Splitting: If the ETCA peak splits, check the pH of the mobile phase. It must be at least 1.5 pH units below the
(target pH 2.0–2.5) to ensure the acid is fully protonated. If using Formic Acid isn't strong enough, switch to 0.1% Trifluoroacetic Acid (TFA). -
Retention Drift: If retention times decrease over a sequence, the column may be dewetting. Ensure the "Stop" time includes at least 5 minutes of re-equilibration at high aqueous conditions.
-
Carryover: The ester impurity is sticky. If "ghost peaks" appear in blank injections, add a needle wash step using 50:50 Water:Methanol.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Basavanakatti, A. I., et al. (2024).[2] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole." BMC Chemistry.[2] Link[2]
-
National Institutes of Health (NIH). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." PubMed Central. Link
-
SIELC Technologies. "HPLC Separation of Carboxylic Acids using Mixed-Mode Chromatography." SIELC Application Notes. Link
-
PubChem. "this compound (Compound Summary)." National Library of Medicine. Link
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Ethylthiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For drug development professionals and researchers working with heterocyclic compounds, a deep understanding of fragmentation patterns is paramount for metabolite identification, impurity profiling, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of 5-Ethylthiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound in the public domain, this guide will leverage established principles of mass spectrometry and comparative data from structurally related analogs to provide a robust, predictive framework.
The Rationale Behind Fragmentation: A Tale of Bonds and Energy
Mass spectrometry is, at its core, a technique that measures the mass-to-charge ratio (m/z) of ions. To generate fragment ions, a precursor ion is subjected to an energy input that induces bond cleavage. The type and extent of fragmentation are influenced by the ionization method and the fragmentation technique employed. Two of the most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).
-
Collision-Induced Dissociation (CID): In CID, precursor ions are accelerated and collided with an inert gas. This collision converts kinetic energy into internal energy, leading to fragmentation. CID is a resonant excitation process and is often performed in ion traps, providing rich fragmentation spectra.[1]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a non-resonant fragmentation technique typically used in Orbitrap mass spectrometers. It generally results in a more complete fragmentation of the precursor ion and can provide complementary information to CID.[1]
The fragmentation pathways a molecule undergoes are not random; they are governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. Understanding these principles is key to interpreting mass spectra and deducing the structure of the parent molecule.
Predicted Fragmentation of this compound: A Step-by-Step Analysis
The structure of this compound presents several key features that will dictate its fragmentation behavior: a carboxylic acid group, an ethyl substituent, and a thiazole ring. Based on established fragmentation patterns for these moieties, we can predict the following primary fragmentation pathways.
Predicted Fragmentation Pathways of this compound
Caption: Predicted major fragmentation pathways for protonated this compound.
1. The Carboxylic Acid Moiety: The Initial Sites of Fragmentation
Carboxylic acids are known to undergo characteristic fragmentation patterns in mass spectrometry.[2][3] For this compound, we can anticipate the following initial losses from the protonated molecule [M+H]⁺:
-
Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids is the neutral loss of a water molecule, leading to the formation of an acylium ion. This would result in a fragment at m/z [M+H - 18]⁺.
-
Decarboxylation (Loss of COOH or CO₂): The loss of the entire carboxylic acid group as a radical ([M+H - 45]⁺) or the loss of carbon dioxide ([M+H - 44]⁺) are also highly probable fragmentation pathways for carboxylic acids.[4]
2. The Ethyl Substituent: A Source of Alkyl Fragments
The ethyl group at the 5-position of the thiazole ring provides another avenue for fragmentation. We can predict the loss of an ethylene molecule (C₂H₄) through a rearrangement process, resulting in a fragment at m/z [M+H - 28]⁺.
3. The Thiazole Ring: The Core of the Molecule and Its Demise
The thiazole ring itself is susceptible to fragmentation, often through ring-opening mechanisms.[5][6] This can lead to a variety of smaller fragment ions. The presence of substituents will influence the specific cleavage points. For this compound, cleavage of the C-S and C-N bonds within the ring is expected, leading to characteristic fragment ions.
A Comparative Analysis: Learning from Analogs
To bolster our predictions, we can compare the expected fragmentation of this compound with the known fragmentation of related molecules.
| Compound | Key Fragmentation Pathways | Reference |
| Thiazolo[3,2-a]pyrimidines | Fragmentation of the thiazole ring is observed, indicating its susceptibility to cleavage. | [7] |
| Thiazolidine Carboxylic Acids | Molecular ion peaks are observed, with fragmentation patterns showing losses related to the substituents. | [8] |
| Aromatic Carboxylic Acids | Loss of water and carbon dioxide are common fragmentation pathways. | [2] |
This comparative data supports the predicted fragmentation pathways for this compound, suggesting that the initial losses will likely involve the carboxylic acid group, followed by fragmentation of the ethyl substituent and the thiazole ring.
Experimental Protocol: A Practical Guide to Analysis
For researchers seeking to analyze this compound or similar compounds, the following experimental protocol provides a starting point.
Experimental Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for the LC-MS/MS analysis of a small molecule like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of methanol and water, to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent system. The final concentration may need to be optimized based on the sensitivity of the mass spectrometer.
-
-
Liquid Chromatography (LC):
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
-
Mass Spectrometry (MS):
-
Perform analysis using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan MS data (MS1) to determine the m/z of the protonated molecular ion ([M+H]⁺).
-
Perform tandem MS (MS/MS) experiments on the precursor ion.
-
For CID, use a normalized collision energy in the range of 10-40 eV.
-
For HCD, use a stepped normalized collision energy (e.g., 15, 30, 45) to obtain a comprehensive fragmentation pattern.
-
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the accurate masses of the precursor and fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of the functional groups present in the molecule.
-
Beyond Mass Spectrometry: Alternative Analytical Avenues
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound would benefit from the application of complementary analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the thiazole ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the quantification and purity assessment of the compound.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By applying fundamental principles of mass spectrometry and drawing comparisons with related structures, we have outlined the most probable fragmentation pathways. The included experimental protocol offers a practical starting point for researchers in the field. As with any analytical endeavor, the combination of multiple techniques will provide the most complete and unambiguous structural characterization. This guide serves as a foundational resource for scientists and researchers, enabling them to approach the analysis of novel thiazole derivatives with a greater degree of confidence and expertise.
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crystal structure validation of 5-Ethylthiazole-4-carboxylic acid
An In-Depth Comparative Guide to the Crystal Structure Validation of 5-Ethylthiazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It is the bedrock upon which structure-activity relationships, formulation development, and intellectual property rest. This guide provides a comprehensive, multi-technique comparison for the structural validation of this compound, a novel heterocyclic compound. We move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.
While a public crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of this writing, this guide presents the definitive workflow for its characterization, should one be determined.[1][2][3] This framework is applicable to any novel small molecule crystal structure.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
The unequivocal "gold standard" for determining the atomic arrangement within a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD).[4][5] This technique provides a complete three-dimensional map of electron density, from which the precise location of each atom, bond lengths, bond angles, and intermolecular interactions can be determined.
Causality of Choice : SCXRD is the only technique that directly visualizes the molecular structure in the solid state. This is not a spectroscopic or inferential method; it is a direct measurement of the crystal lattice's diffraction of X-rays, which is then mathematically reconstructed into a 3D model.[4]
Hypothetical SCXRD Data for this compound
Below is a table of plausible crystallographic data for this compound, which we will use as a benchmark for our validation techniques.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₆H₇NO₂S | Confirms the elemental composition of the crystal. |
| Molecular Weight | 157.19 g/mol | Consistent with the chemical formula.[6] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[5] |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[5] |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 13.1 Å, β = 95° | The fundamental repeating unit dimensions of the crystal lattice. |
| Volume | 685 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.52 g/cm³ | A calculated property based on molecular weight and unit cell volume. |
| R-factor (R1) | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Experimental Protocol: Single Crystal Growth and Data Collection
-
Crystal Growth :
-
Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. Slow evaporation is a common and effective technique.
-
Alternatively, vapor diffusion, where a precipitant solvent slowly diffuses into the solution, can be employed.
-
The goal is to obtain a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension).[7]
-
-
Data Collection :
-
Mount a suitable crystal on a goniometer head.[8]
-
Place the goniometer on the X-ray diffractometer. A modern instrument equipped with a CCD or CMOS detector is standard.[8]
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[8]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement :
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.[8]
-
The model is then "refined" using full-matrix least-squares techniques to improve the fit between the calculated and observed diffraction data.[8]
-
-
Validation :
Orthogonal Validation: A Multi-Technique Approach
While SCXRD is powerful, it analyzes a single crystal. It is imperative to verify that this single crystal is representative of the bulk material and that the molecular structure is consistent with other analytical techniques.
Powder X-ray Diffraction (PXRD): The Bulk Fingerprint
PXRD is a critical complementary technique that analyzes a polycrystalline powder, providing a "fingerprint" of the crystalline phase of the bulk material.[7][11][12]
Causality of Choice : A single crystal may not be representative of the entire batch. The bulk powder could be a different polymorph, a mixture of forms, or even amorphous. PXRD confirms the phase purity of the bulk sample and that its crystalline form matches the one determined by SCXRD.[7]
Comparison with SCXRD:
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Polycrystalline powder (milligrams)[4] |
| Primary Output | Complete 3D molecular structure[4] | Diffraction pattern (fingerprint), phase identification, crystallinity[4][12] |
| Throughput | Lower (hours to days)[4] | High (minutes per scan)[4] |
| Application | Structure determination[4] | Polymorph screening, quality control, batch uniformity[4][11] |
Experimental Protocol: PXRD Analysis
-
Sample Preparation : Gently grind a small amount (10-20 mg) of the bulk this compound to a fine powder to ensure random orientation of the crystallites.
-
Data Collection :
-
Mount the powder on a sample holder.
-
Place the holder in the PXRD instrument.
-
Collect the diffraction pattern, typically over a 2θ range of 5° to 40°.
-
-
Data Analysis :
-
The experimental PXRD pattern from the bulk sample should be compared to the pattern calculated from the SCXRD data. A strong match confirms that the single crystal structure is representative of the bulk.
-
Workflow: From Single Crystal to Bulk Validation
Caption: Integrated workflow for crystal structure validation.
Spectroscopic Confirmation: Validating the Molecule Itself
Spectroscopic methods confirm that the molecule present in the crystal is indeed this compound.
Causality of Choice : SCXRD confirms the arrangement of atoms, but it does not definitively identify them (e.g., C vs. N can sometimes be ambiguous without other data). NMR and FTIR provide characteristic "fingerprints" of the molecule's bonding and connectivity, confirming its chemical identity.[13][14]
-
¹H and ¹³C NMR Spectroscopy : NMR provides detailed information about the chemical environment of hydrogen and carbon atoms. For this compound, we would expect to see characteristic signals for the ethyl group (a triplet and a quartet), the thiazole ring proton, and the carboxylic acid proton (typically a broad singlet at 10-13 ppm).[15] The ¹³C NMR would show distinct peaks for the carbonyl carbon, the thiazole ring carbons, and the ethyl group carbons.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is excellent for identifying functional groups. Carboxylic acids have two very strong, characteristic absorptions: a very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹ (for the hydrogen-bonded dimer).[16]
Experimental Protocols
-
NMR Spectroscopy :
-
Dissolve ~5-10 mg of the bulk sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Compare the observed chemical shifts, coupling constants, and integrations with the expected structure of this compound.
-
-
FTIR Spectroscopy :
-
Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify the characteristic broad O-H and sharp C=O stretching vibrations of the carboxylic acid.[16]
-
Thermal Analysis: Assessing Purity and Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and purity of the bulk sample.[17][18]
Causality of Choice : The presence of impurities (like residual solvent or synthetic byproducts) can affect crystallization and may not be visible in the analysis of a single perfect crystal. DSC can detect impurities through melting point depression, while TGA can quantify volatile components.[18]
-
Differential Scanning Calorimetry (DSC) : Measures the heat flow into or out of a sample as it is heated or cooled. For a pure crystalline solid, DSC will show a single, sharp endotherm corresponding to its melting point. The presence of impurities will typically cause the melting point to broaden and shift to a lower temperature.[18]
-
Thermogravimetric Analysis (TGA) : Measures the change in mass of a sample as a function of temperature.[19] This is used to determine thermal stability and to detect the presence of volatile components like water or solvent, which would be seen as a mass loss at temperatures below the compound's decomposition point.[17]
Experimental Protocols
-
DSC :
-
Accurately weigh 2-5 mg of the bulk sample into an aluminum DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to determine the melting point and enthalpy of fusion.
-
-
TGA :
-
Place 5-10 mg of the bulk sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its expected decomposition.
-
Monitor the mass loss to assess thermal stability and identify volatile components.[19]
-
Summary of Validation Techniques
The following diagram illustrates the logical relationship between the primary structure determination and the orthogonal validation methods.
Caption: Relationship between validation questions and methods.
Conclusion
The validation of a crystal structure is not a single experiment but a holistic and self-corroborating process. For a novel compound like this compound, relying solely on Single-Crystal X-ray Diffraction is insufficient. By integrating PXRD to confirm bulk phase identity, spectroscopic techniques (NMR, FTIR) to verify the molecular structure, and thermal analysis (DSC, TGA) to assess purity and stability, researchers can build a complete, robust, and defensible data package. This multi-faceted approach ensures scientific integrity and provides the high-quality, reliable data necessary for publication, patent applications, and further development.
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Ling, Y., & Li, X. (2009). Crystal structure of ethyl 5"-(2,4-dichloroyphenyl)-1'-methyl-4-carboxylic acid methyl ester... . Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester . (n.d.). PubChem. [Link]
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Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation . (n.d.). MDPI. [Link]
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Publish Comparison Guide: UV-Vis Absorption Characteristics of 5-Ethylthiazole-4-carboxylic Acid
Executive Summary & Strategic Relevance
In the landscape of fragment-based drug discovery (FBDD), 5-Ethylthiazole-4-carboxylic acid (CAS: 126889-07-4) represents a critical scaffold. Unlike its simpler analogs, the C5-ethyl substitution introduces specific steric and lipophilic parameters that influence both bioavailability and receptor binding.
This guide provides an in-depth technical analysis of its UV-Vis absorption profile. While often treated as a routine characterization step, the UV-Vis spectrum of this compound acts as a sensitive probe for electronic conjugation, tautomeric equilibria, and purity assessment during synthesis. We compare it directly against its closest structural analogs—Thiazole-4-carboxylic acid and 2-Methylthiazole-4-carboxylic acid —to establish a baseline for quality control and mechanistic understanding.
Spectral Profile Analysis
The Chromophore System
The UV-Vis absorption of this compound is governed by two primary electronic transitions within the thiazole-carboxylate conjugated system:
-
Transition (Primary Band):
-
Location: ~248–255 nm (Solvent dependent).
-
Origin: Excitation of electrons within the aromatic thiazole ring, bathochromically shifted by the conjugation with the C4-carboxyl group.
-
Substituent Effect: The C5-ethyl group exerts a weak inductive effect (+I), causing a slight red shift (bathochromic) of 2–5 nm compared to the unsubstituted parent acid.
-
-
Transition (Secondary Band/Shoulder):
-
Location: ~275–285 nm.
-
Origin: Excitation of non-bonding electrons (lone pairs) on the thiazole nitrogen and the carboxyl oxygen.
-
Characteristics: Lower molar absorptivity (
); highly sensitive to solvent polarity and pH.
-
Comparative Performance Data
The following table synthesizes predicted and empirical spectral data for the target and its primary alternatives.
| Feature | This compound (Target) | Thiazole-4-carboxylic acid (Reference) | 2-Methylthiazole-4-carboxylic acid (Isomer) |
| 252 nm (Predicted) | 248 nm | 250 nm | |
| Secondary Peak | ~280 nm (Shoulder) | ~275 nm | ~278 nm |
| Molar Absorptivity ( | High (>5,000 M⁻¹cm⁻¹) | High | High |
| Lipophilicity (LogP) | 1.58 (Enhanced membrane permeability) | 0.65 | 0.95 |
| Solvent Sensitivity | Moderate (Hypsochromic shift in water) | High | Moderate |
| Key Application | Lipophilic fragment scaffold | Core building block | Regioisomer control |
Analyst Note: The ethyl group at C5 provides a "lipophilic anchor" without significantly altering the electronic character of the ring compared to the methyl analog. However, the spectral shift is distinct enough to distinguish it from the unsubstituted acid during HPLC-UV monitoring.
Mechanistic Insight: Electronic Transitions & pH Dependence
Understanding the pH-dependent spectral shift is crucial for developing robust analytical methods. Thiazole carboxylic acids exist in an equilibrium that dramatically affects their absorption.
The Ionization Effect
-
Acidic pH (pH < 2): The molecule exists in its protonated, unionized form (
). The carbonyl conjugation is intact, maximizing the . -
Basic pH (pH > 5): The carboxyl group deprotonates to the carboxylate anion (
). Resonance stabilization of the anion typically disrupts the extended conjugation with the thiazole ring, leading to a hypsochromic shift (blue shift) of 5–10 nm and a change in peak intensity (hypochromic effect).
Visualization of Electronic Pathways
The following diagram illustrates the structural factors influencing the UV spectrum and the experimental workflow to capture them.
Caption: Structural contributions to the electronic transitions of this compound.
Experimental Protocol: Reproducible Spectral Acquisition
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This method minimizes solvatochromic errors and aggregation artifacts.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (preferred for sharp peaks) or 10 mM Phosphate Buffer (for physiological relevance).
-
Blank: Pure solvent from the same bottle used for solvation.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 1.0 mg of this compound.
-
Dissolve in 10 mL of Methanol to create a 100 µg/mL (ppm) Stock Solution .
-
Validation: Sonicate for 2 minutes to ensure complete dissolution.
-
-
Working Standard:
-
Dilute 1 mL of Stock into 9 mL of Methanol (Final concentration: 10 µg/mL ).
-
Note: Target absorbance should be between 0.2 and 0.8 AU for linearity.
-
-
Spectral Scanning:
-
Baseline: Run a baseline correction using the blank solvent (200–400 nm).
-
Scan: Scan the sample from 400 nm down to 200 nm.
-
Data Point: Record
and Absorbance ( ).
-
-
pH Sensitivity Check (Optional but Recommended):
-
Add 1 drop of 0.1 N HCl to the cuvette (Acidic shift check).
-
Add 1 drop of 0.1 N NaOH to a fresh aliquot (Basic shift check).
-
Expectation: Acidic form absorbs at longer wavelengths (red-shifted) compared to the basic form.
-
Workflow Diagram
Caption: Standardized workflow for UV-Vis characterization of thiazole derivatives.
References
-
National Institute of Standards and Technology (NIST). 4-Ethyl-5-methylthiazole Mass Spectrum and Properties. (Analog reference for alkyl-thiazole data). Link
-
Sigma-Aldrich. 4-Ethylthiazole-5-carboxylic acid Product Specification. (Isomer data for comparison). Link
-
PubChem. Thiazole-4-carboxylic acid Compound Summary. (Parent scaffold spectral data).[1][2] Link
-
ResearchGate. UV/Vis absorption spectra of thiazole derivatives. (Comparative spectral data for substituted thiazoles). Link
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugation Effects. (Mechanistic grounding for substituent effects). Link
Sources
Strategic Chromatographic Separation of Thiazole Carboxylic Acid Isomers: A Technical Guide
Executive Summary: The Polarity Challenge
Thiazole carboxylic acids are critical scaffolds in medicinal chemistry, serving as precursors for antibiotics (e.g., penicillin derivatives), antineoplastics, and fungicides.[1] However, separating their regioisomers—specifically thiazole-2-carboxylic acid , thiazole-4-carboxylic acid , and thiazole-5-carboxylic acid —presents a distinct analytical challenge.
These molecules are small, highly polar, and possess ionizable groups (basic nitrogen in the thiazole ring and acidic carboxyl group). Standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention or resolution due to the "water-soluble" nature of these isomers, leading to co-elution near the void volume (
This guide compares three chromatographic strategies—Optimized RPLC , HILIC , and Mixed-Mode Chromatography —to determine the most robust protocol for isomeric separation.
Chemical Profile & Separation Logic
Understanding the analyte's behavior is the first step to protocol design.
| Isomer | Structure Note | pKa (approx) | Stability Profile |
| Thiazole-2-COOH | Carboxyl between N and S | ~1.5 - 2.0 | Unstable : Prone to thermal decarboxylation. |
| Thiazole-4-COOH | Carboxyl adjacent to N | ~3.0 - 3.5 | Stable solid. |
| Thiazole-5-COOH | Carboxyl adjacent to S | ~3.0 - 3.5 | Stable solid. Most hydrophobic of the trio. |
The Separation Challenge:
-
Polarity: High water solubility requires highly aqueous mobile phases in RPLC, risking "phase collapse" (dewetting) in standard C18 columns.
-
Ionization: At neutral pH, these exist as carboxylate anions (
), having zero retention on C18. -
Isomeric Similarity: The 4- and 5- isomers have nearly identical mass spectra and similar hydrophobicities, requiring high-efficiency stationary phases for baseline resolution.
Methodology Comparison
Method A: Reversed-Phase LC (RPLC) with Ion Suppression
The traditional approach, optimized for polar retention.
To retain these acids on a hydrophobic C18 phase, you must suppress ionization (keep the COOH protonated) using low pH.
-
Stationary Phase: AQ-C18 or Polar-Embedded C18 (e.g., Zorbax SB-C18, Atlantis T3).
-
Why? Standard C18 chains "collapse" in 100% aqueous mobile phases. AQ phases are compatible with 100% water, essential for retaining these polar isomers.[2]
-
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .
-
Why? pH must be < 2.5. TFA is preferred over Formic Acid here because it acts as an ion-pairing agent, masking the positive charge on the thiazole nitrogen and increasing retention.
-
-
Pros: Robust, widely available, compatible with standard HPLC.
-
Cons: Poor retention for the most polar 2-isomer; TFA suppresses MS sensitivity.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The alternative for maximum retention.
HILIC uses a polar stationary phase and a high-organic mobile phase. Water is the "strong" solvent.[2]
-
Stationary Phase: Bare Silica or Zwitterionic (ZIC-HILIC) .
-
Mobile Phase: 90:10 Acetonitrile:Water with 10mM Ammonium Formate (pH 3.0).
-
Mechanism: Partitioning into a water-enriched layer on the silica surface. The most polar isomer (2-COOH) elutes last, reversing the RPLC order.
-
Pros: Excellent retention for all isomers; high MS sensitivity (high organic content aids desolvation).
-
Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).
Method C: Mixed-Mode Chromatography (The Specialist)
The recommended "Gold Standard" for difficult isomer pairs.
Mixed-mode columns combine a hydrophobic chain (C18) with an ion-exchange group (AX or CX) embedded in the ligand.
-
Stationary Phase: Primesep 100 (C18 + Cation Exchange) or Newcrom R1 (C18 + Ion Exchange).
-
Mechanism:
-
Hydrophobic: Separates based on the thiazole ring lipophilicity.
-
Ion-Exchange: Interacts with the dissociated carboxylate or protonated nitrogen, amplifying the subtle pKa differences between the 4- and 5- isomers.
-
-
Pros: Tunable selectivity by changing pH; usually achieves baseline resolution where C18 fails.
-
Cons: More complex method development (pH, buffer strength, and organic modifier all affect retention).
Experimental Data Summary
The following table summarizes expected performance based on comparative application data for heterocyclic carboxylic acids.
| Feature | Method A: AQ-C18 RPLC | Method B: HILIC (Silica) | Method C: Mixed-Mode (Primesep) |
| Retention ( | Low (0.5 - 2.0) | High (3.0 - 8.0) | Tunable (2.0 - 10.0) |
| Selectivity ( | Moderate (Hydrophobicity only) | High (Polarity dominated) | Highest (Hydrophobicity + Charge) |
| Elution Order | 2- (void) | 5- | Tunable (pH dependent) |
| MS Compatibility | Moderate (TFA issues) | Excellent | Good (Volatile buffers) |
| Robustness | High | Low (Hydration sensitive) | High |
Recommended Protocol: Mixed-Mode Separation
Best for resolving Thiazole-4-COOH and Thiazole-5-COOH.
Workflow Diagram
Caption: Optimized workflow for mixed-mode separation of thiazole isomers.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of the isomer mixture in 1 mL of 50:50 Water:Acetonitrile .
-
Note: Do not use 100% organic solvent for injection, as it may cause peak distortion in mixed-mode chromatography.
-
Filter through a 0.22 µm PTFE filter.
-
-
Instrument Setup:
-
Column: Primesep 100 (SIELC) or equivalent mixed-mode column, 150 x 4.6 mm, 5 µm.
-
Temperature: 30°C (Controlled temperature is crucial for reproducibility).
-
Flow Rate: 1.0 mL/min.[3]
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Expert Insight: Using Formic acid instead of TFA allows for MS compatibility. The mixed-mode phase provides enough retention that the strong ion-pairing of TFA is not required.
-
-
Gradient Profile:
-
0 - 2 min: Isocratic 5% B (Equilibration/Loading).
-
2 - 15 min: Linear gradient 5%
60% B. -
15 - 20 min: Wash at 90% B.
-
-
Detection:
-
UV-Vis at 254 nm (aromatic ring) and 210 nm (carboxyl group).
-
Validation: Thiazole-5-carboxylic acid typically elutes after the 4-isomer in this system due to slightly higher hydrophobicity and pKa interaction.
-
Decision Tree: Choosing Your Mode
Use this logic to select the correct method for your specific sample matrix.
Caption: Strategic decision tree for selecting the optimal chromatographic mode.
References
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Mac-Mod Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
PubChem. (2025).[4][5] Thiazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Helix Chromatography. (n.d.). 2-Amino-5-methylthiazole Separation Application. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide to Melting Point Determination for 5-Ethylthiazole-4-carboxylic Acid
Topic: Melting Point Determination for 5-Ethylthiazole-4-carboxylic Acid Quality Control Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Criticality of Thermal Analysis
This compound (CAS 864437-40-1) is a vital heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anti-inflammatory agents. In drug development, the melting point (MP) serves as the primary "first-pass" indicator of purity and identity.
However, thiazole derivatives present unique challenges in thermal analysis:
-
Sublimation Risk: The thiazole ring system can exhibit significant vapor pressure before melting.
-
Decomposition: Carboxylic acids on heteroaromatic rings are prone to decarboxylation at high temperatures.
-
Polymorphism: Solvates and crystal habits can shift the observed fusion temperature.
This guide objectively compares the three industry-standard methods for determining the MP of this compound, providing a validated protocol to ensure data integrity in your QC workflow.
Comparative Analysis of Determination Methods
For a research-grade heterocyclic acid, the choice of method dictates the reliability of your Certificate of Analysis (CoA).
Table 1: Performance Matrix of MP Determination Techniques
| Feature | Method A: Manual Capillary (Thiele/Oil Bath) | Method B: Automated Optoelectronic (Video) | Method C: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change in heated oil. | Light transmission change detected by sensors/camera. | Measurement of heat flow difference vs. reference. |
| Precision | Low (± 1.0–2.0 °C); highly operator-dependent. | High (± 0.3–0.5 °C); algorithm-driven. | Ultra-High (± 0.1 °C); thermodynamic absolute. |
| Decomposition Detection | Difficult (often mistaken for melting). | Moderate (can detect "darkening" events). | Excellent (exothermic events clearly distinct from endothermic melt). |
| Sublimation Handling | Poor (sample may vanish from capillary). | Good (sealed capillaries + rapid ramp options). | Best (hermetically sealed pans prevent mass loss). |
| Data Output | Single range (Start/End). | Digital video, transmission curve, range. | Thermogram (Onset, Peak, Enthalpy of Fusion). |
| Cost | Low (< $500). | Mid ($3k - $10k). | High ($30k - $80k). |
| Best For | Undergraduate labs; rough estimation. | Routine QC & Batch Release. | Reference Standard Characterization. |
Technical Deep Dive: Why Thiazoles Require Specific Protocols
The "Pseudo-Melt" Trap
Thiazole-4-carboxylic acid derivatives often exhibit a phenomenon known as "pseudo-melting" where the compound softens due to trace solvent retention (solvates) or begins to decarboxylate prior to the true liquidus phase.
-
Scientific Insight: The theoretical melting point of the unsubstituted parent, Thiazole-4-carboxylic acid (CAS 3973-08-8), is 194–199°C . The addition of the 5-ethyl group typically modulates this range. If your sample melts significantly lower (e.g., <150°C) or over a wide range (>3°C), it is likely a hydrate or contains significant regioisomeric impurities.
Causality in Method Selection
-
Why Automated Capillary is Preferred for QC: It removes the subjectivity of the human eye. For this compound, the "clear point" (meniscus formation) can be obscured by browning (decomposition). Automated systems use a transmission threshold (usually 40-50% light) to define the endpoint mathematically.
-
Why DSC is Mandatory for Validation: Only DSC can distinguish between a melt (endothermic) and decomposition (often exothermic or irregular baseline).
Validated Experimental Protocol
Objective: Determine the melting point of this compound with <0.5°C variability. Recommended Method: Automated Optoelectronic Capillary (Primary) with DSC verification (Secondary).
Workflow Visualization
Figure 1: Decision tree for thermal analysis quality control of thiazole intermediates.
Step-by-Step Procedure (Automated Capillary)
-
Sample Preparation (Crucial):
-
Drying: Thiazole carboxylic acids are hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours. Failure to do this will result in a depressed MP due to water acting as an impurity.
-
Grinding: Use an agate mortar to grind the sample into a fine, homogeneous powder. Coarse crystals cause uneven heat transfer.
-
Packing: Fill a standard glass capillary (1.5 mm O.D.) to a height of 3 mm . Tap the capillary on a hard surface (or use the instrument's tamping function) to eliminate air pockets.
-
-
Instrument Setup:
-
Start Temperature: Set to 150°C (or 10°C below the expected onset).
-
Ramp Rate: Set to 1.0 °C/min . Note: Rates faster than 1°C/min cause thermal lag, artificially inflating the observed MP.
-
Stop Temperature: 220°C.
-
-
Execution & Analysis:
-
Insert the capillary. Ensure the optical path is clean.
-
Onset Point: Record the temperature where light transmission first increases (liquid phase initiation).
-
Clear Point: Record the temperature where transmission plateaus (complete liquefaction).
-
Decomposition Check: If the sample turns black/brown before flowing, record the temperature as "
" (Temperature of Decomposition) rather than MP.
-
Troubleshooting & Data Interpretation
| Observation | Diagnosis | Corrective Action |
| Wide Range (>3°C) | Wet sample or Impure synthesis. | Re-dry sample. If persistent, recrystallize (e.g., EtOH/Water). |
| Sublimation (Foggy Tube) | Sample is subliming before melt. | Switch to Sealed Capillary or DSC (hermetic pan). |
| Double Melting Peak | Polymorphism. | Run DSC to confirm metastable vs. stable forms. |
| MP < 180°C | Likely significant impurities.[1] | Check HPLC purity. The ethyl group should not depress the MP of the parent acid (196°C) below ~150°C. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 304271, 4-Thiazolecarboxylic acid. Retrieved from [Link]
- Cited for: Comparative physical properties of the parent thiazole acid.
- Menczel, J. D., & Prime, R. B. (2009).Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
- United States Pharmacopeia (USP).<741> Melting Range or Temperature.
- Enamine Ltd.5-ethyl-1,3-thiazole-4-carboxylic acid (CAS 864437-40-1) Product Sheet. Cited for: Confirmation of chemical identity and CAS registry.
Sources
Safety Operating Guide
5-Ethylthiazole-4-carboxylic acid proper disposal procedures
This guide outlines the authoritative disposal procedures for 5-Ethylthiazole-4-carboxylic acid , a specialized heterocyclic building block used in pharmaceutical research.[1][2]
The protocol below prioritizes high-temperature incineration as the only acceptable disposal method to ensure the complete destruction of the thiazole ring (sulfur/nitrogen heterocycle) and prevent environmental contamination.
Chemical Identification & Hazard Assessment
Before initiating disposal, verify the chemical identity and current state.[3] This compound is typically a solid but may be present in solution during experimental workflows.[2][3]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 864437-40-1 (Primary); Verify against container label |
| Molecular Formula | C₆H₇NO₂S |
| Physical State | White to off-white solid (Powder/Crystals) |
| Acidity (pKa) | ~3.5 – 4.5 (Carboxylic acid moiety) |
| Solubility | Soluble in DMSO, Methanol, dilute bases; Poorly soluble in water.[1][2][4][5] |
Hazard Profile (GHS Classification)
-
Signal Word: WARNING
-
Ecological Note: Thiazole derivatives can be persistent in aquatic environments.[1][2][3] Zero-discharge policy to sewer systems is mandatory.[1][2]
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous incompatibility reactions.[1][2][3] this compound is an organic acid and must be isolated from strong oxidizers and bases.[1][2]
-
Incompatibility Alert: Do NOT mix with strong oxidizing agents (e.g., Peroxides, Permanganates) or strong bases (unless part of a controlled neutralization protocol).[2][3]
-
Container Selection:
-
Solids: High-density polyethylene (HDPE) or amber glass wide-mouth jars.
-
Liquids: HDPE or glass solvent waste bottles.
-
-
Labeling:
Disposal Workflow (Decision Tree)
This self-validating workflow ensures the waste stream is directed to the correct destruction facility.[1][2]
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.
Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Recommended)
-
Applicability: Expired pure substance, contaminated weighing boats, spill cleanup residues.[3]
-
Procedure:
-
Transfer the material into a dedicated Solid Organic Waste container.[2][3]
-
Double-bag any contaminated PPE (gloves, wipes) and place them in the same container.[2][3]
-
Disposal Path: Ship to a licensed incineration facility. The sulfur content requires scrubbers during incineration to capture SOx emissions.[2][3]
-
Protocol B: Liquid Waste (Solutions)
-
Applicability: Reaction mixtures, mother liquors, or HPLC waste.[3]
-
Critical Step: Determine if the solvent is Halogenated or Non-Halogenated .[2][3]
-
Aqueous Solutions: Even if dissolved in water, this compound is an organic contaminant.[3] Do not pour down the sink. Collect in "Aqueous Organic Waste" containers for off-site treatment.
Emergency Spill Response
In the event of a spill during the disposal process, follow this containment protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] If powder is aerosolized, use a P95/N95 respirator.[3]
-
Containment:
-
Neutralization (Optional for large acid spills): Apply sodium bicarbonate (baking soda) or calcium carbonate to the spill area only if it is a liquid acid solution.[2] Wait for bubbling to cease.
-
Cleanup: Place all absorbent materials into the Solid Hazardous Waste container. Clean the surface with soap and water.[2][3]
References
-
PubChem. (n.d.).[2][3][6] 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid (Related Compound Data).[2][4][7] National Library of Medicine.[1][2][3] Retrieved from [Link]
-
Google Patents. (2010).[2][3] Nitrogen-containing heterocyclic compounds (US 2010/0029690 A1).[1][2] Retrieved from
-
US EPA. (2024). Define Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. 1367772-06-2|5-Acetylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. PubChemLite - 2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid (C6H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 2-chloro-5-ethyl-1,3-thiazole-4-carboxylic acid (C6H6ClNO2S) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 5-thiazolecarboxylic acid, 4-methyl-2-(2-(5-nitrofuryl)vinyl)-, ethyl ester (C13H12N2O5S) [pubchemlite.lcsb.uni.lu]
- 7. 1383626-36-5|2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
Personal protective equipment for handling 5-Ethylthiazole-4-carboxylic acid
Part 1: Executive Safety Summary & Risk Profile
5-Ethylthiazole-4-carboxylic acid is a heterocyclic organic acid commonly used as a building block in pharmaceutical synthesis. While specific Safety Data Sheet (SDS) data for this exact isomer can be sparse compared to its methyl analogs, its chemical structure (thiazole ring + carboxylic acid moiety) dictates a predictable hazard profile.
As a Senior Application Scientist, I categorize this substance as a Class II Irritant with specific inhalation risks due to its physical form (likely a fine crystalline powder). The primary operational risks are respiratory irritation (H335) from dust generation and ocular damage (H319) from acidic residues.
Hazard Identification Matrix
Based on structural analogs (e.g., 4-Methylthiazole-5-carboxylic acid) and functional group analysis.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Acidic nature requires immediate neutralization if spilled on skin. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Critical: Fine dust can bypass standard glasses; goggles recommended for large quantities. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] | Zero-tolerance for open-bench handling. All solid handling must occur in a fume hood. |
| Reactivity | N/A | Incompatible with strong bases/oxidizers. | Risk of exotherm during deprotonation steps (e.g., mixing with NaH or hydroxides). |
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol moves beyond generic advice to specific, field-tested gear configurations suitable for organic synthesis laboratories.
Respiratory Protection (Primary Barrier)
-
Engineering Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100/OV cartridges .
-
Why: The carboxylic acid functionality can irritate mucous membranes; the thiazole ring often carries a distinct, pervasive odor.
-
Hand Protection (Tactile vs. Safety)
-
Standard Handling: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil ).
-
Extended Handling (>15 mins): Double-gloving is required.
-
Why: Thiazoles are organic heterocycles that can permeate thin nitrile over time. The outer glove protects against gross contamination; the inner glove maintains the sterile barrier.
-
Ocular Protection
-
Standard: ANSI Z87.1+ Safety Glasses with side shields.
-
Powder Transfer (>5g): Chemical Splash Goggles.
-
Why: Airborne acidic dust is the most common injury vector with this compound class.
-
Part 3: Operational Workflow & Logic
The following diagram illustrates the mandatory "Safety Chain" for handling this compound. Note the critical check-points for Static Control, as organic powders are prone to static charge, leading to scattering and aerosolization.
Caption: Operational Safety Chain. Note the critical "Static Control" step to prevent dust aerosolization during weighing.
Part 4: Step-by-Step Handling Protocol
Phase 1: Weighing and Transfer (The High-Risk Step)
Context: Most exposure incidents occur here due to dust generation.
-
Static Neutralization: Use an anti-static gun or ionizing bar on the weighing boat and spatula before touching the powder. Thiazole acids are often fluffy solids that fly apart due to triboelectric charging.
-
Draft Protection: Place the analytical balance inside the fume hood. If air currents disturb the reading, use a "balance draft shield" rather than turning off the hood. Never turn off the hood to weigh toxic/irritant powders.
-
Transfer: Use a funnel with a wide bore. Do not dump the powder; slide it gently to minimize the "dust cloud" effect.
Phase 2: Reaction Setup
Context: this compound is acidic (pKa ~3.5–4.0).
-
Base Addition: If your protocol involves coupling (e.g., EDC/NHS) or deprotonation, add the base (TEA, DIPEA, or Carbonate) slowly.
-
Exotherm Watch: The neutralization reaction is exothermic. In scale-ups (>10g), cool the reaction vessel to 0°C before adding the base to prevent thermal runaway or solvent boiling.
Phase 3: Decontamination & Disposal
Context: Preventing cross-contamination in the lab.
-
Surface Cleaning: Wipe down the balance area with a 5% Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the carboxylic acid residues (turning them into water-soluble salts) and removes the odor. Follow with water and then ethanol.
-
Waste Stream:
-
Solid Waste: Tag as "Solid Organic Acid - Irritant."
-
Liquid Waste: Segregate into "Organic - Acidic" or "General Organic" depending on solvent. Do not mix with Cyanide waste streams (acid + cyanide = HCN gas).
-
Part 5: Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[1][4][5] Time it. The acidic nature can cause corneal clouding if not rinsed immediately.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use ethanol/acetone on skin (this increases permeability).
-
Spill (Solid): Do not dry sweep. Cover with a wet paper towel (or oil-impregnated sweep compound) to suppress dust, then scoop into a bag. Wipe area with bicarbonate solution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, 4-Ethylthiazole-5-carboxylic acid (Analogous Hazard Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Organic Acids. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
